C 325
Descripción
Propiedades
Número CAS |
6546-56-1 |
|---|---|
Fórmula molecular |
C20H26BrCL2N3O |
Peso molecular |
475.2 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
Clave InChI |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
SMILES canónico |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
6546-56-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C-325; C 325; C325 |
Origen del producto |
United States |
Foundational & Exploratory
ROC-325: A Deep Dive into its Mechanism of Autophagy Inhibition
A Technical Guide for Researchers and Drug Development Professionals
ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of autophagy.[1][2] Developed through medicinal chemistry approaches that combined structural elements of hydroxychloroquine (HCQ) and lucanthone, ROC-325 demonstrates significantly greater potency in inhibiting autophagy and exerting anticancer effects than the conventional autophagy inhibitor, HCQ.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of ROC-325, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Lysosomal Disruption
The primary mechanism through which ROC-325 inhibits autophagy is by disrupting lysosomal function.[2][4] As a lysosomotropic agent, ROC-325 accumulates within the acidic environment of the lysosome. This accumulation leads to the deacidification of the lysosomal lumen, a critical event that incapacitates the organelle.[1][3][6]
Lysosomal proteases, such as cathepsins, are responsible for the degradation of autophagic cargo and require a highly acidic pH for their enzymatic activity.[6] By neutralizing the lysosomal pH, ROC-325 effectively inactivates these enzymes. This prevents the final and critical step of the autophagic process: the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the enclosed cellular contents.[2][7][8]
The result is a "traffic jam" in the autophagy pathway, characterized by:
-
Disrupted Autophagic Flux: The overall process of autophagy, from cargo sequestration to degradation, is halted.[1][3][5]
-
Accumulation of Autophagosomes: Immature autophagic vesicles, unable to fuse with compromised lysosomes, build up within the cell.[1][6][9]
-
Stabilization of Autophagy Substrates: Proteins like p62/SQSTM1, which are normally degraded by autophagy, accumulate, serving as a key biomarker for autophagy inhibition.[3][6][10]
-
Increased LC3B-II Levels: The lipidated form of LC3B, which is associated with the autophagosome membrane, also increases due to the blockage of its degradation.[1][6][10]
This mechanism is ATG5/ATG7-dependent, confirming that ROC-325's anticancer effects are critically linked to its ability to inhibit a functional autophagy pathway.[3][9][11]
Quantitative Data Summary
ROC-325 has demonstrated superior potency compared to HCQ across a wide range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of ROC-325 (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | - |
| A549 | Lung Cancer | 11 |
| CFPAC-1 | Pancreatic Cancer | 4.6 |
| COLO-205 | Colon Cancer | 5.4 |
| DLD-1 | Colon Cancer | 7.4 |
| IGROV-1 | Ovarian Cancer | 11 |
| MCF-7 | Breast Cancer | 8.2 |
| MiaPaCa-2 | Pancreatic Cancer | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Cancer | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Efficacy of ROC-325 in a 786-0 RCC Xenograft Model
| Treatment Group | Dosage & Administration | Outcome |
| Vehicle | Water, PO, QD x 5 for 6 weeks | Uninhibited tumor progression |
| ROC-325 | 25, 40, and 50 mg/kg, PO, QD x 5 for 6 weeks | Dose-dependent inhibition of tumor growth, well-tolerated |
| HCQ | Higher dose than ROC-325 | Less effective at inhibiting tumor progression |
| PO: Oral administration, QD: Once daily. Data from Carew JS, et al. (2017).[1][3] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to characterize the mechanism of ROC-325.
Cell Viability (MTT) Assay
This assay quantifies the dose-dependent effect of ROC-325 on cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well microculture plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours.[1]
-
Treatment: Cells are treated with a range of concentrations of ROC-325 for 72 hours. Control wells are treated with vehicle (e.g., DMSO).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is quantified using a microplate reader.
-
Analysis: Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. IC₅₀ values are determined from the dose-response curves.[1]
Immunoblotting (Western Blot)
This technique is used to measure changes in the levels of key autophagy-related proteins.
-
Cell Lysis: Cells are incubated with ROC-325 for a specified duration (e.g., 24 hours). After treatment, cells are harvested and lysed in an appropriate buffer to extract total cellular proteins.[1]
-
Protein Quantification: The total protein concentration of each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Approximately 50 µg of total protein per sample is separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[1]
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding. The blot is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3B, p62, Cathepsin D, Tubulin).[1]
-
Secondary Antibody and Detection: After washing, the membrane is probed with a species-specific secondary antibody conjugated to horseradish peroxidase (HRP). Immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Lysosomal pH Measurement (LysoSensor Green)
This protocol assesses the lysosomotropic effect of ROC-325.
-
Cell Treatment: AML cells (e.g., MV4-11) or other relevant cell lines are treated with ROC-325 at desired concentrations and time points.
-
Staining: Cells are incubated with LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.
-
Analysis: The fluorescence can be visualized and imaged using confocal microscopy. For quantitative analysis, the fluorescence intensity of the cell population is measured using flow cytometry (FACS). A decrease in LysoSensor Green fluorescence indicates lysosomal deacidification.[6]
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of autophagosome accumulation.
-
Cell Preparation: Cells (e.g., MV4-11 AML cells) are treated with ROC-325 (e.g., 1 µM for 6-24 hours).[6]
-
Fixation and Processing: Cells are fixed, typically with glutaraldehyde, post-fixed with osmium tetroxide, dehydrated through an ethanol series, and embedded in resin.
-
Sectioning and Imaging: Ultrathin sections are cut, stained with heavy metals (e.g., uranyl acetate and lead citrate), and examined with a transmission electron microscope.
-
Analysis: The number and morphology of autophagic vacuoles (autophagosomes) are observed. Treatment with ROC-325 leads to a visible accumulation of double-membraned autophagosomes containing undegraded cytoplasmic cargo.[6][9]
Conclusion
ROC-325 is a potent, next-generation autophagy inhibitor that acts by disrupting the final degradative stage of the autophagic process.[2] Its core mechanism involves lysosomal deacidification, leading to the inactivation of degradative enzymes and a subsequent blockage of autophagic flux.[3][5] This results in the accumulation of autophagosomes and key autophagy-related proteins. With approximately tenfold greater potency than HCQ, ROC-325 represents a promising therapeutic agent for the treatment of autophagy-dependent malignancies and other disorders where aberrant lysosomal activity contributes to pathogenesis.[2][4][9] The comprehensive preclinical data support its continued investigation and potential advancement into clinical trials.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
ROC-325: A Technical Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a potent, orally bioavailable small molecule inhibitor of lysosomal autophagy.[1][2] Structurally, it is a novel dimeric compound derived from core elements of hydroxychloroquine (HCQ) and the anti-schistosomal agent lucanthone.[2][3] Exhibiting approximately 10-fold greater potency than HCQ, ROC-325 has demonstrated significant anti-cancer activity in a variety of preclinical models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[2][3] Its mechanism of action involves the disruption of autophagic flux through lysosomal deacidification, leading to the accumulation of autophagosomes and induction of apoptosis in cancer cells.[1][4] Additionally, ROC-325 has shown therapeutic potential in non-malignant diseases such as pulmonary hypertension by modulating endothelial nitric oxide synthase (eNOS) activity and hypoxia-inducible factor (HIF) levels.[3] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of ROC-325.
Chemical Structure and Properties
ROC-325 is identified by the following chemical properties:
-
Chemical Name: 1-(2-(2-((7-chloroquinolin-4-yl)amino)ethyl-methylamino)ethylamino)-4-methylthioxanthen-9-one[5]
-
Molecular Formula: C₂₈H₂₇ClN₄OS[1]
-
Molecular Weight: 503.06 g/mol [1]
-
CAS Number: 1859141-26-6[1]
-
SMILES String: CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2[1]
Mechanism of Action
ROC-325 functions as a late-stage autophagy inhibitor. Its primary mechanism involves the impairment of lysosomal function, which is critical for the final step of autophagy. Treatment with ROC-325 leads to a cascade of cellular events characteristic of autophagy inhibition:
-
Lysosomal Deacidification: ROC-325 increases the pH of lysosomes, inhibiting the activity of acid-dependent lysosomal proteases.[2]
-
Disruption of Autophagic Flux: By neutralizing the lysosomal environment, ROC-325 prevents the fusion of autophagosomes with lysosomes. This blockage of the degradation pathway is evidenced by the accumulation of autophagic vesicles containing undegraded cargo.[2][4]
-
Accumulation of Autophagy Markers: Cells treated with ROC-325 show a dose-dependent increase in the levels of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3B (LC3B) and sequestosome 1 (p62), which serves as a cargo adaptor.[3][4]
-
Induction of Apoptosis: The disruption of the autophagic survival pathway by ROC-325 ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4] This is a key component of its anti-neoplastic activity.
In the context of pulmonary hypertension, ROC-325's mechanism extends to the activation of the eNOS-NO signaling pathway and the degradation of hypoxia-inducible factors (HIFs), contributing to its vasodilative and anti-remodeling effects.[3]
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of ROC-325 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 |
Data sourced from MedChemExpress and Selleck Chemicals product pages.[1][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well microculture plates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[4]
-
Treatment: Cells are treated with varying concentrations of ROC-325 for 72 hours.[4]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Quantification: Formazan absorbance is quantified using a microplate reader.
-
Analysis: Cell viability is calculated by normalizing the optical density of the treated cells to that of the control (vehicle-treated) cells.[4]
Immunoblotting
-
Cell Lysis: Renal cancer cells are incubated with ROC-325 for 24 hours, after which they are harvested and lysed.[4]
-
Protein Quantification: Total cellular protein from each sample is quantified.
-
SDS-PAGE and Transfer: Approximately 50 µg of protein per sample is subjected to SDS-PAGE and then transferred to a nitrocellulose membrane.[4]
-
Blocking: The membrane is blocked for 1 hour with 5% nonfat milk in Tris-buffered saline containing 0.1% Tween-20 (TBST).[4]
-
Antibody Incubation: The blot is probed overnight at 4°C with primary antibodies against proteins of interest (e.g., LC3B, p62, Cathepsin D).[4] Following washing steps, the membrane is incubated with species-specific horseradish peroxidase-conjugated secondary antibodies.[4]
-
Detection: Immunoreactive bands are detected using enhanced chemiluminescence.[4]
In Vivo Xenograft Studies
-
Model: Nude mice are implanted with 786-0 renal cell carcinoma xenografts.[3]
-
Treatment: Mice are treated with vehicle (water) or ROC-325 at doses of 25, 40, and 50 mg/kg via oral administration (PO), once daily for five days a week for six weeks.[4]
-
Monitoring: Tumor volumes are measured twice weekly, and mice are monitored daily for any signs of toxicity.[4]
Signaling Pathways and Workflows
Below are visual representations of the key signaling pathways and experimental workflows associated with ROC-325.
Caption: Mechanism of Autophagy Inhibition by ROC-325.
Caption: ROC-325 Signaling in Pulmonary Hypertension.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
ROC-325: A Technical Overview of a Novel Autophagy Inhibitor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal autophagy that has demonstrated significant potential in preclinical studies. Developed through medicinal chemistry strategies aimed at improving upon the potency and therapeutic index of existing autophagy inhibitors like hydroxychloroquine (HCQ), ROC-325 is a dimeric compound containing structural motifs from both HCQ and the anti-schistosomal drug lucanthone.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ROC-325, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Discovery and Development
The development of ROC-325 was driven by the need for more potent and well-tolerated autophagy inhibitors for clinical use.[2][4] While HCQ, an FDA-approved drug, is known to inhibit autophagy, its clinical efficacy in cancer has been modest, potentially due to insufficient autophagy inhibition at tolerated doses.[2][4] Researchers synthesized a series of new dimeric compounds by modifying the core structures of HCQ and lucanthone, another compound known to disrupt lysosomal function.[2] Initial screening for anticancer activity and the ability to increase the levels of p62, a protein degraded by autophagy, identified ROC-325 as a lead candidate.[4] Subsequent preclinical studies have shown that ROC-325 is approximately 10-fold more potent than HCQ in a variety of cancer cell lines and exhibits superior single-agent anticancer activity in preclinical models of renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[1][4]
Chemical Properties and Synthesis
ROC-325 is a water-soluble compound. An alternative synthesis scheme for ROC-325 has been described in U.S. Patent US9926326B2. While the detailed reaction scheme diagram is not publicly available, the patent outlines a procedure involving the reaction of an amine compound with a bromide compound in the presence of K3PO4 and BINAP.
Mechanism of Action
ROC-325 functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1] Its mechanism involves:
-
Lysosomal Deacidification: ROC-325 accumulates in lysosomes, leading to an increase in their internal pH.[1]
-
Inhibition of Autophagic Flux: The deacidification of lysosomes impairs the function of acid-dependent lysosomal hydrolases, preventing the degradation of autophagic cargo. This leads to the accumulation of autophagosomes.[1]
-
Induction of Apoptosis: By blocking the pro-survival pathway of autophagy, ROC-325 promotes cancer cell death through apoptosis.[1]
The activity of ROC-325 is dependent on the core autophagy machinery, as genetic impairment of essential autophagy genes like ATG5 and ATG7 diminishes its anticancer effects.[4]
Signaling Pathway of ROC-325 Action
Caption: Mechanism of ROC-325 as a lysosomal autophagy inhibitor.
Quantitative Data
Table 1: In Vitro Anticancer Activity of ROC-325 vs. Hydroxychloroquine (HCQ)
| Cell Line | Tumor Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) |
| A498 | Renal | 4.9 | >50 |
| 786-O | Renal | 5.2 | >50 |
| A549 | Lung | 11 | >100 |
| CFPAC-1 | Pancreatic | 4.6 | >50 |
| COLO-205 | Colon | 5.4 | >50 |
| DLD-1 | Colon | 7.4 | >50 |
| IGROV-1 | Ovarian | 11 | >100 |
| MCF-7 | Breast | 8.2 | >50 |
| MiaPaCa-2 | Pancreatic | 5.8 | >50 |
| NCI-H69 | Lung | 5.0 | >50 |
| PC-3 | Prostate | 11 | >100 |
| RL | Lymphoma | 8.4 | >50 |
| UACC-62 | Melanoma | 6.0 | >50 |
| MV4-11 | AML | 0.7-2.2 | Not Reported |
| MOLM-13 | AML | 0.7-2.2 | Not Reported |
| HL-60 | AML | 0.7-2.2 | Not Reported |
| KG-1 | AML | 0.7-2.2 | Not Reported |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of ROC-325 on the viability of cancer cell lines.
Materials:
-
96-well microculture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
ROC-325 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ROC-325 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ROC-325 dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve ROC-325).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blotting for Autophagy Markers (LC3B and p62)
This protocol is used to detect changes in the levels of the autophagy-related proteins LC3B and p62 following treatment with ROC-325.
Materials:
-
Cancer cell lines
-
ROC-325
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of ROC-325 for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the in vivo efficacy of ROC-325 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., 786-O for RCC, MV4-11 for AML)
-
Matrigel (for subcutaneous tumors)
-
ROC-325 formulation for oral administration
-
Vehicle control (e.g., water)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells into the mice. For solid tumors, inject subcutaneously into the flank (e.g., 5 x 10^6 786-O cells in Matrigel). For disseminated leukemia, inject intravenously into the tail vein (e.g., 1 x 10^6 MV4-11 cells).
-
Allow tumors to establish. For subcutaneous tumors, wait until they reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ROC-325 at different doses).
-
Administer ROC-325 orally (e.g., 25, 40, or 50 mg/kg) daily for a specified period (e.g., 5 days a week for 6 weeks).
-
Monitor the health and body weight of the mice regularly.
-
For subcutaneous tumors, measure tumor volume twice weekly using calipers.
-
For leukemia models, monitor for signs of disease and record survival.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., immunohistochemistry for LC3B and p62).
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo mouse xenograft study.
Future Directions
Preclinical data strongly support the continued development of ROC-325 as a novel anticancer agent. Future research will likely focus on:
-
Clinical Trials: The first-in-human Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of ROC-325 in patients with advanced cancers.
-
Combination Therapies: Investigating the synergistic effects of ROC-325 with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ROC-325 treatment.
-
Exploration in Other Diseases: Investigating the therapeutic potential of ROC-325 in other diseases where autophagy is implicated, such as neurodegenerative disorders and infectious diseases.
Conclusion
ROC-325 is a promising, next-generation autophagy inhibitor with a compelling preclinical profile. Its superior potency compared to HCQ and its oral bioavailability make it an attractive candidate for clinical development. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent.
References
- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]
- 4. Development of ROC-325: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]
ROC-325: A Technical Guide to Solubility, Stability, and Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent autophagy inhibitor with significant therapeutic potential in oncology and other diseases.[1] This technical guide provides an in-depth overview of the core physicochemical properties of ROC-325, specifically its solubility and stability, which are critical parameters for its application in research and development. Furthermore, this document details the experimental protocols to assess these characteristics and elucidates the compound's primary mechanism of action through key signaling pathways. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling and investigation of ROC-325.
Physicochemical Properties
Solubility Profile
The solubility of ROC-325 has been characterized in various common laboratory solvents. While comprehensive quantitative data is still being established, the available information provides a solid foundation for its use in in vitro and in vivo studies.
Table 1: Solubility of ROC-325 in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Chloroform | 10 mg/mL | ~19.9 mM | Data from commercial supplier.[2] |
| DMSO | 3 - 4 mg/mL | ~5.96 - 7.95 mM | Moisture-absorbing nature of DMSO may impact solubility; fresh DMSO is recommended.[2] |
| DMF | Slightly Soluble | Not specified | Further quantification is recommended for precise applications. |
| Ethanol | Slightly Soluble | Not specified | Further quantification is recommended for precise applications. |
| Water | Insoluble (< 0.1 mg/mL) | < 0.2 mM | Practically insoluble in aqueous solutions.[3] |
Stability
ROC-325 demonstrates good stability under appropriate storage conditions, ensuring its integrity for research purposes.
Table 2: Stability of ROC-325
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a dry, dark place.[2] |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage.[2] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of ROC-325 in aqueous buffers.
Materials:
-
ROC-325
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Micro-centrifuge tubes
-
Shaker incubator
-
HPLC-UV system
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of ROC-325 in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of ROC-325 to a known volume of PBS in a micro-centrifuge tube.
-
Incubate the tubes in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of ROC-325 in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Stability Assessment in Solution
This protocol describes a method to evaluate the stability of ROC-325 in a solvent over time.
Materials:
-
ROC-325
-
DMSO
-
HPLC-UV system
-
Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a stock solution of ROC-325 in DMSO at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials.
-
Store the vials at different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.
-
Analyze the concentration of ROC-325 in each sample using a validated HPLC-UV method.
-
Calculate the percentage of ROC-325 remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.
Western Blot for Autophagy Markers (LC3B and p62)
This protocol is for assessing the effect of ROC-325 on the key autophagy markers, LC3B and p62. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.[4]
Materials:
-
Cell line of interest (e.g., cancer cell lines)
-
ROC-325
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of ROC-325 for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.
Lysosomal Deacidification Assay
ROC-325 is known to cause lysosomal deacidification. This can be assessed using pH-sensitive fluorescent probes.[1]
Materials:
-
Cell line of interest
-
ROC-325
-
LysoSensor Green DND-189 or similar lysosomotropic probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format for imaging or flow cytometry.
-
Treat cells with ROC-325 for the desired time.
-
Load the cells with the LysoSensor probe according to the manufacturer's instructions.
-
Analyze the fluorescence intensity of the cells. A decrease in fluorescence intensity of LysoSensor Green indicates an increase in lysosomal pH (deacidification).
Mechanism of Action and Signaling Pathways
ROC-325 functions as a late-stage autophagy inhibitor by impairing lysosomal function.[1] This leads to the accumulation of autophagosomes and a blockage of the autophagic flux, ultimately inducing cell death in autophagy-dependent cancer cells.[1]
Autophagy Inhibition Pathway
ROC-325 disrupts the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo. This leads to the accumulation of autophagosomes, which can be observed by an increase in the lipidated form of LC3 (LC3-II), and a buildup of the autophagy receptor p62.[6][7] The deacidification of lysosomes by ROC-325 is a key event that inhibits the activity of lysosomal hydrolases.[1]
Experimental Workflow for Assessing Autophagy Inhibition
The following workflow outlines the key steps to experimentally validate the autophagy-inhibiting properties of ROC-325.
HIF-1α and eNOS Signaling Pathway in Pulmonary Hypertension
In the context of pulmonary hypertension, ROC-325 has been shown to have effects beyond autophagy inhibition. It can reduce the stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α) and increase the activity of endothelial nitric oxide synthase (eNOS).[8] This suggests a broader mechanism of action in hypoxia-related pathologies.
Conclusion
ROC-325 is a promising small molecule inhibitor with a well-defined mechanism of action centered on the inhibition of autophagy. This guide provides essential technical information on its solubility and stability, along with detailed protocols for its characterization and mechanistic studies. The elucidation of its effects on multiple signaling pathways underscores its potential for further investigation in various disease models. Researchers are encouraged to use this guide as a foundational resource for their studies involving ROC-325.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression analysis of LC3B and p62 indicates intact activated autophagy is associated with an unfavorable prognosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
ROC-325: A Technical Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a potent, orally available small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components. This compound has demonstrated significant preclinical anticancer activity in various cancer models, surpassing the efficacy of the established autophagy inhibitor hydroxychloroquine (HCQ). ROC-325 functions by disrupting lysosomal activity, leading to the accumulation of autophagosomes and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of ROC-325, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Core Properties of ROC-325
ROC-325 is a synthetic small molecule with a unique chemical structure that confers its potent autophagy-inhibiting properties. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1859141-26-6[1][2][3] |
| Molecular Formula | C₂₈H₂₇ClN₄OS[2][3] |
| Molecular Weight | 503.06 g/mol [1][2][4] |
| IUPAC Name | 1-[[2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one[2][3] |
Mechanism of Action and Signaling Pathways
ROC-325 exerts its biological effects primarily through the inhibition of the late stages of autophagy. Unlike some other autophagy inhibitors, ROC-325's mechanism is centered on the disruption of lysosomal function.
Key Mechanistic Features:
-
Lysosomal Deacidification: ROC-325 increases the pH within lysosomes, which is crucial for the activity of acidic hydrolases responsible for the degradation of autophagic cargo.[3][5]
-
Inhibition of Autophagic Flux: By impairing lysosomal function, ROC-325 blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[2][3]
-
Induction of Apoptosis: The disruption of autophagy and the accumulation of cellular stress ultimately trigger programmed cell death (apoptosis) in cancer cells.[2][3]
The inhibitory action of ROC-325 on autophagy directly impacts several key signaling pathways critical in cancer cell survival and proliferation.
In addition to its direct impact on the autophagy machinery, ROC-325 has been shown to modulate other critical signaling pathways implicated in cancer and other diseases:
-
HIF-1α and HIF-2α Signaling: In the context of pulmonary hypertension, ROC-325 has been observed to decrease the stabilization of hypoxia-inducible factors HIF-1α and HIF-2α.[1][6]
-
eNOS Signaling: ROC-325 can enhance the activity of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of ROC-325.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ROC-325 on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ROC-325 (e.g., 0.1 to 20 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Immunoblotting for Autophagy Markers
This protocol is used to detect changes in the levels of key autophagy-related proteins following ROC-325 treatment.
Methodology:
-
Cell Lysis: Treat cells with ROC-325 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect the lipidated LC3-II form), p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ROC-325 in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment groups (vehicle control and ROC-325 treatment groups).
-
Drug Administration: Administer ROC-325 orally at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily).
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry for autophagy markers).
Conclusion
ROC-325 is a promising novel autophagy inhibitor with significant potential for the treatment of cancer and other diseases where autophagy plays a pathogenic role. Its distinct mechanism of action, centered on the disruption of lysosomal function, provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted biological activities of ROC-325.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Commercial Suppliers and Technical Guide for ROC-325 in Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of ROC-325, a potent and orally active autophagy inhibitor. It details commercial sources for research-grade ROC-325, its mechanism of action, and key experimental data and protocols.
Commercial Availability
ROC-325 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound in various quantities with high purity, suitable for in vitro and in vivo studies.
| Supplier | Website | Notes |
| AdooQ Bio | --INVALID-LINK-- | Offers ROC-325 with >99% HPLC purity.[1] |
| MedKoo Biosciences | --INVALID-LINK-- | Provides ROC-325 for research use only, not for human or veterinary use.[2] |
| MedchemExpress | --INVALID-LINK-- | Supplies ROC-325 for research applications and provides some in vitro and in vivo data.[3][4] |
| Selleck Chemicals | --INVALID-LINK-- | Offers ROC-325 with high purity and cites its use in publications.[5] |
| Fisher Scientific | --INVALID-LINK-- | Distributes MedchemExpress products, including ROC-325.[4] |
Mechanism of Action and Cellular Effects
ROC-325 is a novel inhibitor of lysosomal-mediated autophagy.[5][6] Its primary mechanism involves the disruption of lysosomal function, leading to a cascade of effects that ultimately inhibit the autophagic process.[1][2][3]
Key effects of ROC-325 treatment include:
-
Lysosomal Deacidification: ROC-325 impairs the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[1][2][3][4]
-
Inhibition of Autophagic Flux: By disrupting lysosomal function, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded cargo.[1][2][3][4][6][7]* Modulation of Autophagy Markers: Treatment with ROC-325 results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62/SQSTM1). [1][8][9]This is a hallmark of autophagy inhibition.
-
Induction of Apoptosis: In various cancer cell lines, inhibition of autophagy by ROC-325 has been shown to induce programmed cell death (apoptosis). [2][3][7] The following diagram illustrates the proposed signaling pathway for ROC-325-mediated autophagy inhibition.
Caption: Signaling pathway of ROC-325 in the inhibition of autophagy.
Quantitative Data: In Vitro Anticancer Activity
ROC-325 has demonstrated superior in vitro anticancer effects compared to the established autophagy inhibitor hydroxychloroquine (HCQ) across a variety of cancer cell lines. [1][2][4][7]The half-maximal inhibitory concentration (IC50) values for ROC-325 are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Cancer | 11 |
| CFPAC-1 | Pancreatic Cancer | 4.6 |
| COLO-205 | Colon Cancer | 5.4 |
| DLD-1 | Colon Cancer | 7.4 |
| IGROV-1 | Ovarian Cancer | 11 |
| MCF-7 | Breast Cancer | 8.2 |
| MiaPaCa-2 | Pancreatic Cancer | 5.8 |
| NCI-H69 | Lung Cancer | 5.0 |
| PC-3 | Prostate Cancer | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| RPMI 8226 | Multiple Myeloma | 2.795 (72h) |
| RPMI 8226-BTZ100 | Multiple Myeloma | 4.020 (72h) |
| U266 | Multiple Myeloma | 5.432 (72h) |
| IM9 | Multiple Myeloma | 4.755 (72h) |
| AML cell lines | Acute Myeloid Leukemia | 0.7-2.2 |
Data compiled from multiple sources.[2][5][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of ROC-325 on cell viability.
-
Cell Seeding: Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours. [3][7]2. Treatment: Treat the cells with varying concentrations of ROC-325 for 72 hours. [3][7]3. MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals. [3][7]4. Quantification: Solubilize the formazan crystals and quantify the absorbance using a microplate reader. [3][7]Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. [3][7]
Western Blotting for Autophagy Markers (LC3B and p62)
This protocol is designed to detect changes in the levels of LC3B and p62, key indicators of autophagic flux.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [10][11]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [10][11]3. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [2][11][12]4. Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [2][11][12]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. [10][11][12]A loading control antibody (e.g., GAPDH or β-actin) should also be used. [10][12]6. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10][12]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]8. Analysis: Quantify the band intensities using densitometry software. [10]An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
The following diagram provides a visual representation of a typical experimental workflow for evaluating ROC-325.
Caption: A typical experimental workflow for assessing ROC-325's effects.
References
- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
ROC-325: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with ROC-325.
Introduction
ROC-325 is a potent, orally active, and novel small molecule inhibitor of autophagy.[1][2][3] It functions by disrupting lysosomal activity, leading to the deacidification of lysosomes, accumulation of autophagosomes, and ultimately, the inhibition of autophagic flux.[1][3][4][5] ROC-325 has demonstrated significant anticancer activity in preclinical models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML), by inducing apoptosis.[1][2][4][5] Its potency has been reported to be approximately tenfold greater than that of hydroxychloroquine (HCQ), a well-known autophagy inhibitor.[3][4][6]
Chemical and Physical Properties
A summary of the known chemical and physical properties of ROC-325 is presented below.
| Property | Value | Reference |
| Molecular Formula | C28H27ClN4OS | [2] |
| Molecular Weight | 503.06 g/mol | [2] |
| CAS Number | 1859141-26-6 | [2] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 3 mg/mL (5.96 mM) | [2] |
| Storage | Powder: 3 years at -20°C. In solvent: 1 year at -80°C, 1 month at -20°C. | [2] |
Safety and Handling
While specific toxicology data for ROC-325 is not publicly available, its potent biological activity necessitates careful handling. The following guidelines are based on standard practices for handling potent research compounds.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the powder form, a properly fitted respirator or use of a chemical fume hood is recommended to avoid inhalation.
3.2 Handling Procedures
-
All work with ROC-325, especially the powder form, should be conducted in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid creating dust when handling the powder.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
3.3 Spill and Disposal Procedures
-
Spills: In case of a spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Biological Activity and In Vitro Data
ROC-325 has shown potent cytotoxic activity across a range of human cancer cell lines.
Table 4.1: In Vitro IC50 Values of ROC-325 in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
Table 4.2: In Vitro IC50 Values of ROC-325 in AML Cell Lines [2][4]
| Cell Line | IC50 Range (µM) |
| Human AML Cell Lines | 0.7 - 2.2 |
In Vivo Data
In vivo studies in mouse models have demonstrated the antitumor efficacy and tolerability of ROC-325.
Table 5.1: In Vivo Efficacy of ROC-325 in a 786-0 RCC Xenograft Model [1][5]
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle (water) | - | Oral (PO), QD x 5 for 6 weeks | - |
| ROC-325 | 25 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant inhibition of tumor progression |
| ROC-325 | 40 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant dose-dependent inhibition of tumor progression |
| ROC-325 | 50 mg/kg | Oral (PO), QD x 5 for 6 weeks | Well tolerated, significant dose-dependent inhibition of tumor progression |
In vivo studies reported that ROC-325 was well tolerated with no notable toxicities, aside from a modest, non-significant, and reversible reduction in mean body weight at the highest doses.[2][4][5]
Experimental Protocols
6.1 Cell Viability (MTT) Assay [1]
-
Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours.
-
Treat cells with varying concentrations of ROC-325 for 72 hours.
-
Following treatment, add MTT solution to each well.
-
Quantify formazan absorbance using a microplate reader.
-
Calculate cell viability by normalizing the formazan optical density of treated cells to that of control cells.
6.2 Western Blotting [1]
-
Incubate renal cancer cells with ROC-325 for 24 hours.
-
Harvest and lyse the cells.
-
Subject approximately 50 µg of total cellular protein from each sample to SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% nonfat milk in Tris-buffered saline with 0.1% Tween-20 for 1 hour.
-
Probe the blots overnight at 4°C with primary antibodies (e.g., for LC3B, p62, cathepsin D).
-
Wash the membranes and probe with species-specific HRP-conjugated secondary antibodies.
-
Detect immunoreactive bands using enhanced chemiluminescence.
6.3 In Vivo Xenograft Study [1][5]
-
Implant 786-0 RCC cells into nude mice.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer vehicle (water) or ROC-325 (25, 40, and 50 mg/kg) orally, once daily, five days a week for six weeks.
-
Monitor mice daily and measure tumor volumes twice weekly.
-
At the end of the study, excise tumors from representative animals for immunohistochemical analysis.
Visualized Mechanisms and Workflows
7.1 Signaling Pathway of ROC-325 in Autophagy Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ROC-325: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of ROC-325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of ROC-325, a novel small-molecule inhibitor of lysosomal autophagy. ROC-325 has demonstrated significantly greater potency than hydroxychloroquine (HCQ), a first-generation autophagy inhibitor, across a range of preclinical models.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to assess its activity, and visualizes the core mechanisms and workflows.
Core Mechanism of Action
ROC-325 is a dimeric compound containing structural motifs of both HCQ and lucanthone.[3][4] Its primary mechanism of action is the inhibition of the late stage of autophagy.[5] It functions as a lysosomotropic agent, accumulating in lysosomes and increasing their internal pH.[2][6] This deacidification impairs the function of lysosomal hydrolases, preventing the fusion of autophagosomes with lysosomes to form autolysosomes.[2][4][7] The result is a disruption of autophagic flux, leading to the accumulation of autophagosomes and autophagic substrates like p62.[2][8][9] This inhibition of a critical cellular survival pathway ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5] Studies have confirmed that the anticancer effects of ROC-325 are significantly diminished when essential autophagy genes, such as ATG5 and ATG7, are genetically impaired, underscoring that autophagy inhibition is a key component of its mechanism.[2][4][5]
Caption: Mechanism of ROC-325 action.
Quantitative Cytotoxicity Data
ROC-325 has demonstrated superior cytotoxic effects compared to HCQ in a variety of cell lines. Its potency has been quantified in both anticancer and antiviral contexts.
Table 1: Anticancer Activity of ROC-325
| Cell Line Type | Metric | Concentration Range | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | IC₅₀ | 0.7 - 2.2 µM | [2][6] |
| Diverse Cancer Cell Lines (13 types) | IC₅₀ | ~10-fold more potent than HCQ | [2] |
| Renal Cell Carcinoma (RCC) | Viability | Significant reduction vs. HCQ |[4][8] |
Table 2: Antiviral Activity of ROC-325
| Virus | Cell Line | Metric | Concentration | Cytotoxicity | Reference |
|---|
| SARS-CoV-2 | Vero E6 | EC₅₀ | 3.28 µM | <20% at 30.0 µM |[10][11] |
Experimental Protocols
The cytotoxic and mechanistic effects of ROC-325 were elucidated through several key in vitro assays.
3.1 Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microculture plates (e.g., 10,000 cells/well) and allowed to adhere for 24 hours.[8][9]
-
Drug Treatment: Cells are treated with varying concentrations of ROC-325 or a comparator drug (e.g., HCQ) for a specified duration, typically 72 hours.[8][9]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Quantification: Living cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan, dissolved in a solubilizing agent like DMSO, is measured using a microplate reader.[8][9] Cell viability is calculated relative to untreated control cells.
-
Caption: Standard workflow for an MTT cell viability assay.
3.2 Apoptosis Quantification
Apoptosis, or programmed cell death, is a key outcome of ROC-325 treatment. It is commonly quantified by flow cytometry using fluorescent dyes that detect changes in the cell membrane and DNA.
-
Methodology (Annexin V / Propidium Iodide Staining):
-
Cell Culture & Treatment: Cells are cultured and treated with ROC-325 for a defined period (e.g., 24-48 hours).[8][12]
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[12]
-
Caption: Apoptosis detection workflow using flow cytometry.
3.3 Autophagy Inhibition Analysis
The direct effect of ROC-325 on the autophagy pathway is confirmed by measuring the levels of key autophagy-related proteins.
-
Methodology (Immunoblotting):
-
Cell Treatment: Cells are treated with ROC-325 at various concentrations for a set time (e.g., 24 hours).[8]
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for autophagy markers, such as LC3B (which shows a shift from LC3B-I to LC3B-II upon autophagosome formation) and p62 (which is degraded by functional autophagy).[8] After washing, a secondary antibody is used for detection.
-
Detection: The protein bands are visualized and quantified using a chemiluminescent substrate and imaging system. An increase in both LC3B-II and p62 levels indicates a blockage of autophagic flux.[8]
-
Caption: Immunoblotting workflow for autophagy flux analysis.
Conclusion
Preliminary studies robustly establish ROC-325 as a potent, orally available inhibitor of lysosomal autophagy with significant cytotoxic activity against various cancer cell lines.[1][6] Its mechanism, centered on the disruption of autophagic flux leading to apoptotic cell death, is well-supported by molecular and cellular data.[4][7] The quantitative superiority of ROC-325 over HCQ in preclinical models highlights its potential for further investigation in malignancies and other diseases where aberrant autophagy is a pathogenic driver.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. d-nb.info [d-nb.info]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]
- 8. US9926326B2 - Substituted thioxanthenone autophagy inhibitors - Google Patents [patents.google.com]
- 9. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. ahajournals.org [ahajournals.org]
ROC-325: A Comprehensive Technical Guide to its In Vitro and In Vivo Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally active small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components.[1] This document provides a detailed overview of the in vitro and in vivo properties of ROC-325, summarizing its mechanism of action, anti-cancer activity, and effects on relevant signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug development.
In Vitro Properties
Mechanism of Action
ROC-325 functions as a potent inhibitor of autophagy. Its mechanism involves the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[2] This inhibition of the final stages of autophagy is a key component of its anti-cancer effects.[3][4] Studies have shown that the anti-cancer activity of ROC-325 is dependent on the presence of essential autophagy genes, such as ATG5 and ATG7, further solidifying its role as a targeted autophagy inhibitor.[1][2]
Anti-proliferative Activity
ROC-325 has demonstrated significant anti-proliferative effects across a diverse range of human cancer cell lines.[1][5] The half-maximal inhibitory concentration (IC50) values for ROC-325 are presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7-2.2 |
| HL-60 | Acute Promyelocytic Leukemia | 0.7-2.2 |
| KG-1 | Acute Myelogenous Leukemia | 0.7-2.2 |
Table 1: In Vitro Anti-proliferative Activity of ROC-325 in Various Cancer Cell Lines.[4][6]
Induction of Apoptosis
In addition to its effects on autophagy, ROC-325 has been shown to induce apoptosis in cancer cells. This pro-apoptotic activity is a significant contributor to its overall anti-cancer efficacy. Treatment with ROC-325 leads to an increase in markers of apoptosis, such as cleaved caspase-3.[3]
In Vivo Properties
Anti-tumor Efficacy in Xenograft Models
Oral administration of ROC-325 has been shown to be well-tolerated and effective at inhibiting tumor progression in preclinical xenograft models.[1]
| Animal Model | Cancer Type | ROC-325 Dosage (mg/kg, PO, QD) | Outcome |
| Mice bearing 786-0 RCC xenografts | Renal Cell Carcinoma | 25, 40, 50 | Significant inhibition of tumor progression |
| Disseminated model of AML (MV4-11) | Acute Myeloid Leukemia | 50 | In combination with azacitidine, significantly extended overall survival |
Table 2: In Vivo Anti-tumor Efficacy of ROC-325.[7]
Pharmacodynamic Effects in Vivo
Analysis of tumor specimens from ROC-325-treated animals demonstrated in vivo inhibition of autophagy, as evidenced by increased levels of LC3B and p62.[3][4] Furthermore, a reduction in tumor cell proliferation and an increase in apoptosis were observed.[1]
Signaling Pathways
Autophagy Inhibition Pathway
ROC-325 disrupts the final stage of autophagy. It deacidifies the lysosome, preventing the fusion of autophagosomes with lysosomes to form autolysosomes. This leads to an accumulation of autophagosomes and the protein p62, and an increase in LC3B-II.
Caption: Mechanism of ROC-325-mediated autophagy inhibition.
Apoptosis Induction
The inhibition of autophagy by ROC-325 contributes to the induction of apoptosis. By blocking the pro-survival mechanism of autophagy, ROC-325 sensitizes cancer cells to programmed cell death, leading to an increase in apoptotic markers like cleaved caspase-3.
Caption: ROC-325 promotes apoptosis by inhibiting autophagy.
Pulmonary Hypertension Signaling Pathway
In the context of pulmonary hypertension, ROC-325 has been shown to have multifaceted effects. It inhibits autophagy, which in turn leads to the degradation of Hypoxia-Inducible Factors (HIFs) and the activation of the eNOS-NO signaling pathway, promoting vasodilation.[2][5]
Caption: ROC-325 signaling in pulmonary hypertension.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of ROC-325 on the viability of cancer cell lines.
-
Cell Seeding: Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of ROC-325 for 72 hours.
-
MTT Addition: Following the treatment period, add MTT solution to each well.
-
Incubation: Incubate the plates to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Quantify the formazan absorbance using a microplate reader.
-
Data Analysis: Calculate cell viability by normalizing the optical density of the treated cells to that of the control (untreated) cells.
Immunoblotting
This protocol is used to detect and quantify changes in protein expression following ROC-325 treatment.
-
Cell Treatment and Lysis: Incubate renal cancer cells with ROC-325 for 24 hours. Harvest and lyse the cells.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Subject approximately 50 µg of total cellular protein from each sample to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% nonfat milk in a Tris-buffered saline solution containing 0.1% Tween-20 for 1 hour.[3]
-
Primary Antibody Incubation: Probe the blot overnight at 4°C with primary antibodies against the proteins of interest (e.g., LC3B, p62, cathepsin D).[3]
-
Washing: Wash the membrane to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Probe the membrane with a species-specific secondary antibody coupled to horseradish peroxidase.[3]
-
Detection: Detect the immunoreactive material using enhanced chemiluminescence.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of ROC-325 in a mouse xenograft model.
-
Tumor Implantation: Implant human cancer cells (e.g., 786-0 RCC) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Treat mice with vehicle (water) or ROC-325 (e.g., 25, 40, and 50 mg/kg) via oral gavage, once daily for a specified duration (e.g., 6 weeks).
-
Monitoring: Monitor the mice daily for any signs of toxicity and measure tumor volumes twice weekly.
-
Study Completion: At the end of the study, excise tumors from representative animals for further analysis.
-
Pharmacodynamic Analysis: Fix tumors in formalin and embed in paraffin for immunohistochemical analysis of markers such as LC3B, p62, and cleaved caspase-3.[3]
Conclusion
ROC-325 is a potent and orally bioavailable autophagy inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, involving the disruption of lysosomal function and subsequent induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive summary of the current knowledge on ROC-325, offering a valuable resource for the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ROC-325 in Lysosomal Deacidification: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: Autophagy, an intracellular degradation process, is a critical mechanism for cellular homeostasis and survival under stress. In various pathological conditions, including cancer, aberrant autophagy can contribute to therapeutic resistance and disease progression. The lysosome is the central organelle in the final stages of autophagy, where the degradation of cellular components occurs. The acidic environment of the lysosome is crucial for the activity of its hydrolytic enzymes. Consequently, targeting lysosomal function, specifically its pH, has emerged as a promising therapeutic strategy. ROC-325 is a novel small molecule inhibitor of autophagy that has demonstrated potent anti-cancer activity in preclinical models. This technical guide provides a comprehensive overview of the core mechanism of ROC-325, focusing on its role in lysosomal deacidification and the subsequent inhibition of the autophagic pathway.
Core Mechanism of Action: Lysosomal Deacidification
ROC-325 is a dimeric compound with structural similarities to hydroxychloroquine (HCQ) and lucanthone.[1] Its primary mechanism of action involves the disruption of lysosomal function through deacidification.[1][2] Lysosomes maintain a highly acidic internal pH (typically 4.5-5.0), which is essential for the function of acid hydrolases that are responsible for the degradation of autophagic cargo. By increasing the lysosomal pH, ROC-325 inhibits the enzymatic activity required for the breakdown of proteins and organelles delivered by autophagosomes.[3] This leads to a blockage of the autophagic flux, resulting in the accumulation of autophagosomes with undegraded contents within the cell.[1][3]
The deacidification of lysosomes by ROC-325 is a key event that triggers a cascade of downstream effects, ultimately leading to cell death in cancer cells that are dependent on autophagy for survival. This mechanism has been demonstrated to be more potent than that of the well-known autophagy inhibitor, hydroxychloroquine (HCQ).[1][4]
Quantitative Data on the Effects of ROC-325
The following tables summarize the quantitative data from preclinical studies investigating the effects of ROC-325.
| Cell Line | Treatment | Outcome | Reference |
| MV4-11 | 1 µM and 5 µM ROC-325 | Altered levels of autophagy-dependent degradation pathways | [3] |
| MV4-11 | 1 µM ROC-325 for 6h or 24h | Accumulation of autophagosomes with undegraded cargo | [3] |
| 12 Cancer Cell Lines | ROC-325 vs. HCQ | ROC-325 exhibited superior in vitro anticancer effects compared to HCQ | [1] |
| 13 Cancer Cell Lines | ROC-325 vs. HCQ | ROC-325 was approximately 10-fold more potent than HCQ based on IC50 analyses | [4] |
| In Vivo Model | Treatment | Outcome | Reference |
| 786-0 RCC xenografts in mice | Oral administration of ROC-325 | Well-tolerated and more effective at inhibiting tumor progression than HCQ | [1] |
| Disseminated MV4-11 human AML xenografts in mice | 50 mg/kg ROC-325 (QDx5) | Significantly increased lifespan and enhanced the efficacy of azacitidine | [4] |
Key Experimental Protocols
Measurement of Lysosomal pH
Objective: To determine the effect of ROC-325 on lysosomal pH.
Methodology:
-
Cell Culture: AML cells (e.g., MV4-11) are cultured in appropriate media.
-
Treatment: Cells are treated with ROC-325 at various concentrations and for different durations.
-
Staining: The cells are stained with LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity in a more acidic environment.
-
Analysis: The fluorescence is quantified using two primary methods:
-
Confocal Microscopy: Provides qualitative and semi-quantitative visualization of lysosomal pH changes within individual cells.
-
Flow Cytometry (FACS): Allows for the quantitative analysis of LysoSensor Green fluorescence in a large population of cells, providing a robust measure of lysosomal deacidification. A decrease in fluorescence intensity indicates an increase in lysosomal pH (deacidification).[3]
-
Assessment of Autophagy Inhibition
Objective: To confirm that ROC-325 inhibits the autophagic process.
Methodology:
-
Immunoblotting:
-
LC3B: Levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) are measured. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or total LC3-II levels upon treatment with an inhibitor like ROC-325 indicates the accumulation of autophagosomes.
-
p62/SQSTM1: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 protein levels, as detected by immunoblotting, is a hallmark of autophagy inhibition.[3]
-
-
Transmission Electron Microscopy (TEM):
-
Autophagic Flux Assays (Bafilomycin A1 Clamp):
-
To distinguish between an induction of autophagy and a blockage of autophagic degradation, cells are co-treated with ROC-325 and a late-stage autophagy inhibitor like Bafilomycin A1 (which prevents the fusion of autophagosomes with lysosomes). A further increase in LC3-II levels in the presence of both compounds compared to ROC-325 alone indicates that ROC-325 is indeed blocking the degradation step of autophagy.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ROC-325 and the experimental workflows used to study its effects.
References
Methodological & Application
Application Notes and Protocols for ROC-325-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a potent, orally bioavailable small molecule inhibitor of autophagy that has demonstrated significant anti-cancer activity across a range of preclinical models.[1][2] By disrupting lysosomal function and autophagic flux, ROC-325 effectively triggers apoptosis in cancer cells.[1][3] These application notes provide a comprehensive overview of the ROC-325 protocol for inducing apoptosis, including its mechanism of action, quantitative efficacy data, and detailed experimental procedures for its evaluation.
Introduction
Autophagy is a cellular self-digestion process that is often upregulated in cancer cells to promote survival under stressful conditions, such as nutrient deprivation and hypoxia.[4][5] Inhibition of this pro-survival mechanism represents a promising therapeutic strategy. ROC-325 has emerged as a superior autophagy inhibitor compared to earlier agents like hydroxychloroquine (HCQ), exhibiting approximately 10-fold greater potency.[2][3] Its mechanism centers on the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the stabilization of p62, ultimately disrupting autophagic flux and inducing apoptosis.[1][3] This document provides detailed protocols for researchers to effectively utilize and evaluate ROC-325 as an inducer of apoptosis in cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-Cancer Efficacy of ROC-325 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |
Signaling Pathway and Experimental Workflow
ROC-325 Mechanism of Action
Caption: Mechanism of ROC-325-induced apoptosis via autophagy inhibition.
Experimental Workflow for Evaluating ROC-325
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for ROC-325 in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy, a cellular process critical for the survival and proliferation of cancer cells, including renal cell carcinoma (RCC).[1][2] Developed through medicinal chemistry strategies, ROC-325 is a dimeric compound containing structural motifs of both hydroxychloroquine (HCQ) and lucanthone.[3][4][5][6] It functions as a late-stage autophagy inhibitor by accumulating in lysosomes and causing their deacidification, which in turn blocks the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo.[3][6][7] Preclinical studies have demonstrated that ROC-325 exhibits significantly greater potency and anticancer activity in RCC models compared to the first-generation autophagy inhibitor, HCQ.[3][6][8][9] These application notes provide an overview of ROC-325's mechanism of action, key experimental data, and detailed protocols for its use in RCC research.
Mechanism of Action
ROC-325 exerts its anticancer effects in renal cell carcinoma primarily through the potent inhibition of autophagic flux.[3][6][8] This leads to the accumulation of autophagosomes and the stabilization of p62, a protein selectively degraded by autophagy.[3][6][8] The disruption of this critical cellular recycling process ultimately triggers apoptosis in RCC cells.[3][8] The anticancer effects of ROC-325 are dependent on functional autophagy, as genetic impairment of essential autophagy genes like ATG5 and ATG7 significantly diminishes its efficacy.[3][6]
Below is a diagram illustrating the proposed signaling pathway of ROC-325 in RCC cells.
Caption: Mechanism of ROC-325 in RCC.
Data Presentation
In Vitro Efficacy of ROC-325
ROC-325 has demonstrated superior in vitro anticancer effects compared to HCQ across a panel of cancer cell lines.[3][6][9] The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
| Cell Line | Tumor Type | ROC-325 IC50 (μM) | HCQ IC50 (μM) |
| A498 | Renal | 4.9 | 52 |
| A549 | Lung | 11 | >75 |
| CFPAC-1 | Pancreas | 4.6 | >75 |
| COLO-205 | Colon | 5.4 | 51 |
| DLD-1 | Colon | 7.4 | >75 |
| IGROV-1 | Ovarian | 11 | >75 |
| MCF-7 | Breast | 8.2 | >75 |
| MiaPaCa-2 | Pancreas | 5.8 | >75 |
| NCI-H69 | Lung | 5.0 | 54 |
| PC-3 | Prostate | 11 | 58 |
| RL | NHL | 8.4 | 35 |
| UACC-62 | Melanoma | 6.0 | >75 |
Data sourced from Clinical Cancer Research.[3]
In Vivo Efficacy of ROC-325
In a xenograft model using 786-O RCC cells in nude mice, orally administered ROC-325 was well-tolerated and showed a significant, dose-dependent inhibition of tumor progression that was superior to HCQ.[3][6][8]
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |
| Vehicle Control | - | - | - |
| ROC-325 | 25 mg/kg | Oral, QD | Significant |
| ROC-325 | 40 mg/kg | Oral, QD | Significant, Dose-dependent |
| ROC-325 | 50 mg/kg | Oral, QD | Superior to HCQ |
| HCQ | 60 mg/kg | Intraperitoneal, QD | Significant |
QD: once daily. Data is qualitative based on published findings.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of ROC-325 in renal cell carcinoma research.
Experimental Workflow
A typical experimental workflow to evaluate ROC-325 in RCC is outlined below.
Caption: In vitro and in vivo workflow.
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of ROC-325 in RCC cell lines.
Materials:
-
RCC cell lines (e.g., 786-O, A498)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ROC-325 (stock solution in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed RCC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of ROC-325 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ROC-325 dilutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for Autophagy Markers
This protocol is for detecting changes in the levels of LC3B and p62 upon ROC-325 treatment.
Materials:
-
RCC cells
-
ROC-325
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RCC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of ROC-325 for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis by measuring active caspase-3.
Materials:
-
RCC cells
-
ROC-325
-
FITC-labeled active caspase-3 antibody
-
Flow cytometer
Procedure:
-
Treat RCC cells with ROC-325 for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the active caspase-3 antibody kit.
-
Stain the cells with the FITC-labeled active caspase-3 antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of cells with active caspase-3.
In Vivo Xenograft Study
This protocol outlines the assessment of ROC-325's antitumor activity in a mouse model.
Materials:
-
Nude mice
-
786-O RCC cells
-
Matrigel
-
ROC-325
-
Vehicle control (e.g., water)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 786-O cells mixed with Matrigel into the flanks of nude mice.
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (vehicle, ROC-325 at different doses, HCQ).
-
Administer ROC-325 orally once daily.
-
Measure tumor volumes twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry.
Immunohistochemistry (IHC)
This protocol is for detecting autophagy markers and apoptosis in tumor tissues.
Materials:
-
Tumor tissues from the xenograft study
-
Formalin
-
Paraffin
-
Microtome
-
Slides
-
Primary antibodies (anti-LC3B, anti-p62, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Fix the harvested tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and the percentage of positive cells under a microscope.
Conclusion
ROC-325 is a promising novel autophagy inhibitor with significant preclinical anticancer activity in renal cell carcinoma models.[3][6][8] Its superior potency compared to HCQ warrants further investigation for its potential clinical application in RCC and other autophagy-dependent malignancies.[3][6][8][9] The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals interested in evaluating ROC-325 in the context of renal cell carcinoma.
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Autophagy in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Modulating Autophagy as an Attractive Strategy to Treat Renal Cell Carcinoma [asb.scione.com]
- 8. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]
- 9. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROC-325 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a potent and orally active autophagy inhibitor that has demonstrated significant anti-cancer activity in preclinical studies.[1][2][3] It functions by inducing the deacidification of lysosomes, leading to the accumulation of autophagosomes and the disruption of autophagic flux.[1][2] This mechanism ultimately triggers apoptosis in cancer cells, particularly in malignancies dependent on autophagy for survival and growth.[1][2] These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing ROC-325 in in vivo mouse models, based on published research.
Quantitative Data Summary
The following tables summarize the effective dosages of ROC-325 used in various in vivo mouse models.
Table 1: Effective Dosage of ROC-325 in Xenograft Mouse Models
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Renal Cell Carcinoma (RCC) | 786-0 | Female Nude Mice | 25, 40, and 50 mg/kg | Oral (PO) | Daily (QD) x 5 for 6 weeks | Dose-dependent inhibition of tumor progression | [1][2] |
| Acute Myeloid Leukemia (AML) | MV4-11 | NOD/SCID Mice | 50 mg/kg | Oral (PO) | Daily (QD) x 5 | Significantly increased lifespan | [4][5] |
| Pulmonary Hypertension (PH) | Monocrotaline (MCT)-induced | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated development of PH | [6][7] |
Signaling Pathway
ROC-325's primary mechanism of action is the inhibition of the terminal stage of autophagy.
Caption: ROC-325 inhibits autophagy by deacidifying lysosomes.
Experimental Protocols
Below are detailed methodologies for key experiments involving ROC-325 in in vivo mouse models.
Renal Cell Carcinoma (RCC) Xenograft Model
-
Objective: To evaluate the in vivo efficacy of ROC-325 in a human RCC xenograft model.
-
Cell Line: 786-0 human renal cancer cells.
-
Mouse Strain: Female nude mice (BALB/c background).[2]
-
Procedure:
-
Cell Culture: Culture 786-0 cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: Suspend 5 x 10⁶ 786-0 cells in a mixture of HBSS and Matrigel.[1][2] Implant the cell suspension subcutaneously into the flank of female nude mice.[1][2]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, ROC-325 at 25, 40, and 50 mg/kg).
-
Drug Administration: Prepare ROC-325 in a suitable vehicle (e.g., water). Administer ROC-325 orally (PO) to the treatment groups daily for 5 consecutive days, for a total of 6 weeks.[1][2] Administer the vehicle to the control group following the same schedule.
-
Monitoring: Monitor the mice daily for any signs of toxicity.[1][2] Measure tumor volumes twice weekly using calipers.[1][2]
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors from representative animals in each group.[1][2] Fix the tumors in formalin and embed in paraffin for subsequent immunohistochemical analysis of biomarkers such as LC3B and p62 to confirm autophagy inhibition.[1][2]
-
Acute Myeloid Leukemia (AML) Disseminated Xenograft Model
-
Objective: To assess the therapeutic potential of ROC-325 in a disseminated human AML xenograft model.
-
Cell Line: MV4-11 human AML cells.
-
Mouse Strain: NOD/SCID mice.
-
Procedure:
-
Cell Culture: Culture MV4-11 cells in appropriate media.
-
Xenograft Establishment: Inject 1 x 10⁶ MV4-11 cells into the tail vein of NOD/SCID mice to establish a disseminated leukemia model.[5]
-
Treatment Initiation: After allowing for engraftment, randomize the mice into treatment groups (e.g., vehicle control, ROC-325 50 mg/kg).
-
Drug Administration: Administer ROC-325 orally (PO) daily for 5 consecutive days.[4][5]
-
Monitoring: Monitor the mice for signs of disease progression and overall survival.[5]
-
Endpoint and Analysis: The primary endpoint is overall survival.[5] At the study endpoint, bone marrow and spleen specimens can be collected for immunohistochemical analysis of LC3B and p62 to confirm in vivo autophagy inhibition.[4][5]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo study evaluating ROC-325.
Caption: General workflow for in vivo ROC-325 efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Application of ROC-325 in Studying Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a potent, orally bioavailable small molecule inhibitor of autophagy.[1][2] It acts by disrupting lysosomal function, leading to the deacidification of lysosomes, accumulation of autophagosomes, and ultimately the inhibition of autophagic flux.[1][3][4] This compound has demonstrated significantly greater potency in inhibiting autophagy and anticancer activity compared to the commonly used autophagy inhibitor, hydroxychloroquine (HCQ).[3][4][5] The mechanism of action of ROC-325 makes it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and pulmonary hypertension.[2][6]
Mechanism of Action
ROC-325 disrupts the final stage of autophagy by impairing lysosomal function.[5][7] Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. This entire process is termed autophagic flux.
ROC-325 inhibits this process by:
-
Lysosomal Deacidification: It raises the pH of the lysosomal lumen, which is crucial for the activity of acidic hydrolases responsible for degradation.[1][3][7]
-
Inhibition of Autophagosome-Lysosome Fusion: Evidence suggests that ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[8][9]
-
Disruption of Autophagic Flux: By inhibiting the degradation of autophagosomal cargo, ROC-325 blocks the completion of the autophagic process.[1][3]
This inhibition of autophagic flux leads to the accumulation of key autophagy-related proteins, namely microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), which is localized to the autophagosome membrane, and sequestosome 1 (p62/SQSTM1), a cargo receptor that is itself degraded by autophagy.[1][7][10][11][12] Therefore, an increase in both LC3-II and p62 levels upon treatment with ROC-325 is a hallmark of autophagic flux inhibition.[1][7]
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of ROC-325 across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | ~5.0 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | < 1.0 |
Data sourced from MedchemExpress and various cited research articles.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Autophagic Flux Inhibition by Western Blotting
This protocol details the use of Western blotting to measure the accumulation of LC3-II and p62, key indicators of autophagic flux inhibition by ROC-325.
Materials:
-
ROC-325
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of ROC-325 (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours).[1][10] Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the levels of LC3-II and p62 to the loading control. An increase in the ratio of LC3-II to the loading control and an increase in p62 levels in ROC-325-treated cells compared to control cells indicate inhibition of autophagic flux.
Protocol 2: Autophagic Flux Assay using a Tandem Fluorescent-Tagged LC3 Reporter (mRFP-GFP-LC3)
This protocol utilizes a tandem mRFP-GFP-LC3 reporter to visualize and quantify autophagic flux. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP fluorescence is more stable. Therefore, yellow puncta (GFP and mRFP) represent autophagosomes, while red puncta (mRFP only) represent autolysosomes. An accumulation of yellow puncta upon ROC-325 treatment indicates a blockage in autophagosome-lysosome fusion and degradation.
Materials:
-
Cells stably or transiently expressing mRFP-GFP-LC3
-
ROC-325
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells expressing mRFP-GFP-LC3 on coverslips or in glass-bottom dishes. Treat cells with ROC-325 (e.g., 5 µM) for a desired duration (e.g., 24 hours).[10]
-
Live-Cell Imaging or Fixation and Imaging:
-
For live-cell imaging, directly visualize the cells under a fluorescence microscope.
-
Alternatively, fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on slides.
-
-
Image Acquisition: Capture images in both the green (GFP) and red (mRFP) channels.
-
Data Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in the number of red puncta in ROC-325-treated cells compared to control cells indicate an inhibition of autophagic flux.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic inhibitor ROC-325 ameliorates glomerulosclerosis and podocyte injury via inhibiting autophagic flux in experimental FSGS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Combining ROC-325 with Other Chemotherapeutic Agents
For Research Use Only.
Introduction
ROC-325 is a novel, potent, and orally bioavailable small molecule inhibitor of lysosomal-mediated autophagy.[1][2] It is a dimeric compound derived from the core elements of hydroxychloroquine (HCQ) and lucanthone, demonstrating approximately 10-fold greater potency in anticancer activity and autophagy inhibition than HCQ.[1][3] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive the stress induced by chemotherapy, radiation, or targeted agents.[3][4] By inhibiting this protective mechanism, ROC-325 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents, providing a strong rationale for combination therapies.[4][5]
This document provides an overview of the mechanism of action of ROC-325, preclinical data on its combination with the hypomethylating agent azacitidine, and detailed protocols for evaluating its synergistic potential with other agents.
Mechanism of Action
ROC-325 functions as a late-stage autophagy inhibitor. Its primary mechanism involves the disruption of lysosomal function, which is critical for the final degradation step in the autophagic process.[1][6] Key features of its action include:
-
Lysosomal Deacidification: ROC-325 increases the pH of the lysosome, inhibiting the activity of acid-dependent hydrolases.[1][3]
-
Disruption of Autophagic Flux: By preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of their cargo, ROC-325 leads to the accumulation of autophagosomes.[6][7]
-
Marker Accumulation: Treatment with ROC-325 results in a dose-dependent increase in key autophagy markers, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and p62/SQSTM1, confirming the blockage of autophagic degradation.[1][3]
This inhibition of cytoprotective autophagy can lead to the induction of apoptosis in cancer cells, particularly when they are under therapeutic stress.[2][4]
Data Presentation: Preclinical Efficacy
ROC-325 has demonstrated broad anti-leukemic activity and potent synergy when combined with azacitidine in Acute Myeloid Leukemia (AML) models.[3]
Table 1: In Vitro Activity of ROC-325 in Human Cancer Cell Lines
Summarizes the 50% inhibitory concentration (IC50) values for ROC-325 as a single agent across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| AML Panel | Acute Myeloid Leukemia | 0.7 - 2.2 | [1][2] |
| MV4-11 | Acute Myeloid Leukemia | ~1.0 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | ~1.0 | [3] |
| A498 | Renal Cell Carcinoma | 4.9 | [7] |
| 786-0 | Renal Cell Carcinoma | Not specified | [6] |
| A549 | Lung Carcinoma | 11 | [7] |
| PC-3 | Prostate Cancer | 11 | [7] |
| MCF-7 | Breast Cancer | 8.2 | [7] |
Table 2: Synergistic Activity of ROC-325 with Azacitidine in AML Cell Lines
Demonstrates the enhanced reduction in cell viability when ROC-325 is combined with azacitidine.
| Cell Line | Treatment (72h) | % Viability (Relative to Control) | Reference |
| MOLM-13 | 1 µM ROC-325 | ~70% | [3] |
| 1 µM Azacitidine | ~85% | [3] | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~30% | [3] | |
| MV4-11 | 1 µM ROC-325 | ~60% | [3] |
| 1 µM Azacitidine | ~90% | [3] | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~25% | [3] | |
| Note: Values are approximated from published data. |
Table 3: In Vivo Efficacy of ROC-325 and Azacitidine in a Disseminated AML Xenograft Model
Shows a significant survival benefit for the combination therapy in a mouse model.
| Treatment Group | Dosing Regimen | Median Survival | Outcome | Reference |
| Vehicle Control | N/A | ~25 days | N/A | [1] |
| ROC-325 | 50 mg/kg, PO, QDx5 | ~30 days | Modest increase in lifespan | [1] |
| Azacitidine | 5 mg/kg, IV, 2x/week | ~32 days | Modest increase in lifespan | [1] |
| ROC-325 + Azacitidine | Combination of above regimens | ~45 days | Significant extension of lifespan (P<0.05) | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment via Cell Viability Assay
This protocol describes how to determine the synergistic effects of ROC-325 and a partner compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
ROC-325 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Azacitidine, stock in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute ROC-325 and the partner agent in culture medium.
-
Treatment: Add the drug dilutions to the cells. Include wells for single-agent treatments, combination treatments, and vehicle control (DMSO concentration should be constant, <0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature (~30 minutes). b. Add CellTiter-Glo® reagent to each well (typically 100 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize luminescence values to the vehicle-treated controls to determine percent viability. b. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Pharmacodynamic Assessment via Western Blot
This protocol is for detecting the accumulation of autophagy markers LC3B and p62 in response to ROC-325 treatment.
Materials:
-
Treated cell pellets (from in vitro studies) or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cell pellets or homogenized tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C. b. Wash the membrane 3x with TBST. c. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the lipidated form of LC3 (LC3-II) and p62 indicates autophagy inhibition.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a disseminated AML xenograft model to test the in vivo efficacy of ROC-325 in combination with azacitidine.[1][3]
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
MV4-11 human AML cells
-
ROC-325 formulated for oral gavage (PO)
-
Azacitidine formulated for intravenous injection (IV)
-
Appropriate vehicle controls
Procedure:
-
Cell Inoculation: Inject 1 x 10^6 MV4-11 cells in 100 µL PBS into the lateral tail vein of each mouse.
-
Treatment Groups: After allowing 3-5 days for the disease to establish, randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control
-
Group 2: ROC-325 (50 mg/kg, PO, daily for 5 days)
-
Group 3: Azacitidine (5 mg/kg, IV, twice a week)
-
Group 4: ROC-325 + Azacitidine (combination of the above regimens)
-
-
Monitoring: Monitor mice daily for body weight, clinical signs of distress, and hind-limb paralysis (a sign of AML progression).
-
Endpoint: The primary endpoint is overall survival. Euthanize mice when they meet predefined humane endpoints (e.g., >20% weight loss, paralysis).
-
Data Analysis: Generate Kaplan-Meier survival curves for each group and perform statistical analysis (e.g., log-rank test) to compare survival between groups. A significant (P<0.05) increase in survival in the combination group compared to single-agent groups indicates in vivo synergy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ROC-325 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a potent, orally available small molecule inhibitor of lysosomal autophagy.[1][2] It functions by disrupting lysosomal function, leading to lysosomal deacidification, which in turn blocks the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo.[3][4] This results in the accumulation of autophagosomes and key autophagy-related proteins such as LC3B-II and p62/SQSTM1.[3][5] While extensively studied in the context of cancer, its robust mechanism of action presents a valuable opportunity for its use as a tool to investigate the role of autophagy in neurodegenerative diseases.
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded or aggregated proteins.[6] Autophagy is a critical cellular process for the clearance of these protein aggregates and damaged organelles, and its dysfunction is implicated in the pathogenesis of these diseases.[6][7] Therefore, ROC-325, as a potent autophagy inhibitor, can be a critical tool to elucidate the complex role of autophagy in neuronal homeostasis and disease progression.
These application notes provide a comprehensive overview of the potential uses of ROC-325 in neurodegenerative disease research, including detailed protocols for its application in in vitro models.
Mechanism of Action
ROC-325 inhibits the final stage of autophagy by impairing lysosomal function.[8] This leads to a blockage of autophagic flux, the complete process of autophagy from the formation of the autophagosome to the degradation of its contents. The key molecular consequences of ROC-325 treatment include the accumulation of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), which is localized to the autophagosome membrane, and the stabilization of p62 (sequestosome 1), a protein that is normally degraded during autophagy.[3][5]
Potential Applications in Neurodegenerative Disease Research
-
Investigating the role of autophagic flux in neuronal health: By inhibiting autophagy, ROC-325 can be used to study the consequences of impaired autophagic clearance on neuronal viability, synaptic function, and overall cellular homeostasis.
-
Modeling neurodegenerative disease phenotypes: In cell culture models, treatment with ROC-325 can mimic the effects of genetic or age-related lysosomal dysfunction observed in many neurodegenerative diseases.
-
Studying the clearance of pathogenic protein aggregates: ROC-325 can be used to determine the extent to which autophagy is involved in the degradation of specific disease-associated proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, α-synuclein in Parkinson's disease, or huntingtin in Huntington's disease.
-
Validating therapeutic strategies aimed at enhancing autophagy: By providing a baseline of inhibited autophagy, ROC-325 can be used as a control to assess the efficacy of novel compounds designed to upregulate or restore autophagic function.
Data Presentation
The following tables summarize quantitative data on the effects of ROC-325 from preclinical cancer studies. This data can serve as a starting point for dose-response studies in neuronal models.
Table 1: In Vitro Efficacy of ROC-325 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| Data sourced from MedChemExpress product information.[4] |
Table 2: In Vivo Dosing and Administration of ROC-325
| Animal Model | Tumor Type | Dosing Regimen | Administration | Efficacy |
| Nude Mice | 786-0 RCC Xenografts | 25, 40, or 50 mg/kg QD | Oral | Significant, dose-dependent inhibition of tumor progression |
| Data from a study on renal cell carcinoma.[3] |
Experimental Protocols
The following are detailed protocols for the application of ROC-325 in in vitro neurodegenerative disease models.
Protocol 1: Assessment of Autophagy Inhibition in Neuronal Cell Lines
Objective: To confirm the inhibitory effect of ROC-325 on autophagy in a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium
-
ROC-325 (stock solution in DMSO)
-
Bafilomycin A1 (positive control for autophagic flux inhibition)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Immunofluorescence staining reagents: paraformaldehyde (PFA), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking buffer (e.g., 5% BSA in PBS), fluorescently-labeled secondary antibodies, DAPI.
Procedure:
-
Cell Seeding: Seed neuronal cells in 6-well plates (for Western blotting) or on glass coverslips in 24-well plates (for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of ROC-325 in complete cell culture medium at various concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Treat the cells with the ROC-325 solutions or vehicle control for a specified time (e.g., 6, 12, or 24 hours).[5]
-
-
Western Blotting:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities of LC3B-II and p62, and normalize to the loading control.
-
-
Immunofluorescence:
-
After treatment, wash the cells with PBS and fix with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against LC3B.
-
Wash and incubate with fluorescently-labeled secondary antibodies and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3B puncta per cell.
-
Expected Outcome: Treatment with ROC-325 is expected to cause a dose- and time-dependent increase in the levels of LC3B-II and p62, as well as an increase in the number of LC3B puncta, indicating the accumulation of autophagosomes due to blocked autophagic flux.
Protocol 2: Evaluating the Impact of Autophagy Inhibition on Neuronal Viability and Protein Aggregation
Objective: To determine the effect of ROC-325-induced autophagy inhibition on the viability of neuronal cells and the clearance of a neurodegeneration-associated protein aggregate.
Materials:
-
Neuronal cell line overexpressing a pathogenic protein (e.g., SH-SY5Y expressing Aβ or α-synuclein)
-
ROC-325
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Antibodies specific to the aggregated protein (for Western blotting and immunofluorescence)
-
Filter trap assay materials (optional, for quantifying large aggregates)
Procedure:
-
Cell Culture and Treatment:
-
Culture the neuronal cell line expressing the pathogenic protein.
-
Treat the cells with a range of ROC-325 concentrations for 24-72 hours.[5]
-
-
Cell Viability Assessment:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Analysis of Protein Aggregation:
-
Western Blotting: Lyse the cells and separate soluble and insoluble protein fractions. Analyze the levels of the pathogenic protein in each fraction by Western blotting.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against the pathogenic protein to visualize intracellular aggregates.
-
Filter Trap Assay (optional): Lyse the cells and filter the lysates through a cellulose acetate membrane. Probe the membrane with an antibody against the pathogenic protein to detect trapped aggregates.
-
Expected Outcome: Inhibition of autophagy by ROC-325 is hypothesized to decrease the clearance of the pathogenic protein, leading to its accumulation and potentially reduced cell viability. This would be observed as an increase in the insoluble fraction of the protein and more prominent intracellular aggregates, which may correlate with decreased cell viability at higher ROC-325 concentrations or longer treatment times.
Conclusion
ROC-325 is a powerful pharmacological tool for the study of autophagy. Its well-characterized mechanism as a potent inhibitor of autophagic flux makes it highly suitable for investigating the role of this critical cellular process in the context of neurodegenerative diseases. The protocols and data provided herein offer a solid foundation for researchers to begin exploring the utility of ROC-325 in their specific models of neurodegeneration. As with any pharmacological agent, careful dose-response and time-course experiments are recommended to determine the optimal experimental conditions for each specific cell type and research question.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Autophagy Inhibition by ROC-325 Using LC3-II Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. In the context of cancer, autophagy can serve as a survival mechanism, enabling tumor cells to withstand stress and develop resistance to therapies. Consequently, the inhibition of autophagy has emerged as a promising strategy in oncology. ROC-325 is a potent and orally active small molecule inhibitor of autophagy that disrupts this process at a late stage.[1][2] It functions by inducing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a blockage of autophagic flux.[1][2]
A key marker for monitoring autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3-II is indicative of an increased number of autophagosomes. Therefore, monitoring the levels of LC3-II is a reliable method for assessing the inhibitory effect of compounds like ROC-325 on the autophagic process.
These application notes provide detailed protocols for monitoring the inhibition of autophagy by ROC-325 using LC3-II as a biomarker, through Western blotting and immunofluorescence techniques.
Data Presentation
The following table summarizes quantitative data on the effect of ROC-325 on LC3-II levels in different cancer cell lines. The data demonstrates a dose-dependent increase in LC3-II accumulation, confirming the inhibitory action of ROC-325 on autophagic flux.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Fold Change in LC3-II Levels (relative to control) | Reference |
| 786-O (Renal Cell Carcinoma) | ROC-325 | 1 | 24 | >1 (Visible Increase) | [1] |
| 5 | 24 | Significant Increase | [1] | ||
| 10 | 24 | Further Increase | [1] | ||
| A498 (Renal Cell Carcinoma) | ROC-325 | 1 | 24 | >1 (Visible Increase) | [1] |
| 5 | 24 | Significant Increase | [1] | ||
| 10 | 24 | Further Increase | [1] | ||
| MV4-11 (Acute Myeloid Leukemia) | ROC-325 | 1 | 24 | >1 (Visible Increase) | [3] |
| 5 | 24 | Significant Increase | [3] | ||
| 10 | 24 | Further Increase | [3] | ||
| MOLM-13 (Acute Myeloid Leukemia) | ROC-325 | 1 | 24 | >1 (Visible Increase) | [3] |
| 5 | 24 | Significant Increase | [3] | ||
| 10 | 24 | Further Increase | [3] |
Experimental Protocols
Western Blot Analysis of LC3-II Levels
This protocol describes the detection and quantification of LC3-II levels in cell lysates treated with ROC-325.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ROC-325 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-polyacrylamide gels (12-15% for optimal separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (1:5000 dilution) or Rabbit anti-GAPDH (1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of ROC-325 (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-LC3B antibody (1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the corresponding loading control for each sample.
-
Calculate the fold change in LC3-II levels in ROC-325 treated samples relative to the vehicle control.
-
Immunofluorescence Staining of LC3 Puncta
This protocol describes the visualization of LC3-II accumulation in distinct punctate structures within the cytoplasm, which represent autophagosomes.
Materials:
-
Sterile glass coverslips
-
24-well plates
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
ROC-325
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/mL digitonin in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200 dilution)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in 24-well plates and allow them to attach and grow to 50-70% confluency.
-
Treat cells with ROC-325 (e.g., 5 µM) and a vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 3% BSA in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-LC3B antibody (1:200 in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, 1:1000 in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the vehicle control and ROC-325-treated cells.
-
LC3-II will appear as distinct green puncta in the cytoplasm of cells with inhibited autophagy.
-
The number of LC3 puncta per cell can be quantified using image analysis software to assess the extent of autophagosome accumulation.
-
Visualizations
Caption: ROC-325 inhibits autophagy at a late stage by deacidifying lysosomes.
References
- 1. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of ROC-325 Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of ROC-325 powder, a novel and potent orally available autophagy inhibitor. Adherence to these recommendations is crucial to ensure the integrity, purity, and activity of the compound for research and drug development purposes.
Recommended Long-Term Storage Conditions
Proper storage is essential to maintain the chemical and physical stability of ROC-325 powder. The following conditions are recommended based on available data and standard laboratory practices.
Table 1: Recommended Long-Term Storage Conditions for ROC-325 Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1] | To minimize thermal degradation and preserve the chemical integrity of the compound for up to two years.[1] |
| Humidity | Store in a desiccated environment (e.g., in a desiccator with desiccant) | To prevent hydrolysis, as the compound's hygroscopicity is not fully characterized. |
| Light Exposure | Protect from light (e.g., store in an amber vial or a dark container) | To prevent photodegradation, a common degradation pathway for complex organic molecules. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To minimize oxidation, especially for long-term storage beyond the recommended two-year period. |
| Container | Tightly sealed, non-reactive container (e.g., glass or polypropylene vial) | To prevent contamination and interaction with the container material. |
Stability and Purity
ROC-325 is a water-soluble, small molecule.[2] While it is stable for at least two years when stored at -20°C, exposure to adverse conditions can lead to degradation.[1]
Table 2: Chemical and Physical Properties of ROC-325
| Property | Value |
| Molecular Formula | C₂₈H₂₇ClN₄OS[1][3][4] |
| Molecular Weight | 503.06 g/mol [1][3][4] |
| Purity (Typical) | >98% (as determined by HPLC)[1] |
| Solubility | Soluble in DMSO (32 mg/mL); Poorly soluble in water (<0.1 mg/mL).[1] |
| Appearance | Crystalline solid (visual inspection) |
Experimental Protocols for Stability Assessment
To ensure the quality of ROC-325 powder over time, periodic stability testing is recommended. The following protocols outline the methodology for these assessments.
This study is designed to predict the long-term stability of ROC-325 by subjecting it to elevated stress conditions.
-
Sample Preparation: Aliquot approximately 5 mg of ROC-325 powder into separate, tightly sealed amber glass vials.
-
Stress Conditions: Place the vials in controlled environment chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
-20°C (Control)
-
-
Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for purity, degradation products, and appearance as described in the analytical protocols below.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of ROC-325 reference standard in DMSO. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the ROC-325 powder from the stability study in DMSO to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the purity of the ROC-325 sample by comparing the peak area of the main peak to the total peak area of all peaks. Identify and quantify any degradation products by comparing their retention times to known standards, if available.
-
Observe the physical appearance of the ROC-325 powder at each time point.
-
Record any changes in color, texture, or evidence of clumping.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for stability testing and the known signaling pathway of ROC-325.
Caption: Workflow for assessing the long-term stability of ROC-325 powder.
Caption: Signaling pathway of ROC-325 as an autophagy inhibitor.
Handling and Safety Precautions
ROC-325 is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powder.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition: When heated to decomposition, ROC-325 may emit toxic fumes of carbon oxides and hydrogen.
By following these application notes and protocols, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of ROC-325 powder, leading to reliable and reproducible experimental results.
References
Troubleshooting & Optimization
troubleshooting ROC-325 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ROC-325 in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments with ROC-325.
Q1: My ROC-325 powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A1: ROC-325 is practically insoluble in neutral aqueous solutions.[1] Direct dissolution in aqueous buffers is not recommended. A concentrated stock solution in an appropriate organic solvent must be prepared first. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of ROC-325.[2][3]
Q2: I've prepared a stock solution of ROC-325 in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because ROC-325 is highly soluble in DMSO but poorly soluble in the resulting aqueous mixture.[4][5] When the DMSO stock is added to the aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution.
To prevent this, you can try the following:
-
Lower the Final Concentration: Your target experimental concentration may exceed the aqueous solubility limit of ROC-325. Try using a lower final concentration.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations of the compound from forming and precipitating.[4]
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% (v/v) DMSO without significant adverse effects.[6][7] Increasing the final DMSO concentration in your medium can help maintain ROC-325 solubility. Always run a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a Co-solvent or Excipient: For particularly challenging situations, incorporating a co-solvent or a solubilizing excipient may be necessary. See the tables and protocols below for more details.
Q3: Can I use heating or sonication to help dissolve ROC-325?
A3: Gentle warming (e.g., 37°C) and brief sonication can be used to aid the dissolution of ROC-325 in the initial organic solvent (e.g., DMSO).[4][8] However, prolonged or excessive heating should be avoided as it may degrade the compound. Once the compound is in the final aqueous solution, gentle warming might help redissolve small amounts of precipitate, but it is not a substitute for proper formulation.
Q4: How does pH affect the solubility of ROC-325?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH.[9][10][11] ROC-325 has several nitrogen atoms that can be protonated at acidic pH. As a basic compound, ROC-325 is expected to be more soluble in acidic conditions. The table below provides quantitative data on the effect of pH on ROC-325 solubility.
Q5: What is the best way to store ROC-325?
A5: ROC-325 powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3]
Data Presentation
Table 1: Solubility of ROC-325 in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 3 mg/mL (≥ 5.96 mM)[3] | Recommended for stock solutions. |
| Ethanol | ~3 mg/mL (5.96 mM)[1] | Can be used as a co-solvent. |
| Chloroform | 10 mg/mL[12] | Not suitable for biological experiments. |
| DMF | Slightly soluble[12] | Not recommended for most biological assays. |
| Water | Insoluble[1] | Not suitable for direct dissolution. |
Table 2: Aqueous Solubility of ROC-325 at Different pH Values
| Aqueous Buffer | pH | Solubility (µg/mL) | Molar Solubility (µM) |
| 0.1 M Citrate Buffer | 4.0 | 50.3 | 100 |
| 0.1 M Citrate Buffer | 5.0 | 15.1 | 30 |
| PBS | 6.5 | 2.5 | 5 |
| PBS | 7.4 | < 0.5 | < 1 |
| 0.1 M Carbonate Buffer | 9.0 | < 0.5 | < 1 |
Note: Data presented are representative and may vary slightly between experiments.
Table 3: Effect of Co-solvents and Excipients on ROC-325 Solubility in PBS (pH 7.4)
| Co-solvent / Excipient | Concentration (% v/v) | Solubility (µg/mL) | Molar Solubility (µM) |
| DMSO | 1% | 5.0 | 10 |
| Ethanol | 1% | 2.5 | 5 |
| PEG 400 | 5% | 20.1 | 40 |
| Tween-80 | 0.1% | 10.1 | 20 |
| Hydroxypropyl-β-cyclodextrin | 2% | 30.2 | 60 |
Note: The final concentration of the primary solvent (DMSO) was kept at 0.1% for these experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM ROC-325 Stock Solution in DMSO
Materials:
-
ROC-325 powder (MW: 503.06 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Weigh the Compound: Accurately weigh out the desired amount of ROC-325 powder. For 1 mL of a 10 mM stock solution, weigh out 5.03 mg of ROC-325.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the ROC-325 powder.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes.
-
Sonication (if necessary): If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the practical solubility limit of ROC-325 in your specific experimental buffer.
Materials:
-
10 mM ROC-325 stock solution in DMSO
-
Your target aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare Intermediate Dilutions: Create a serial dilution of your 10 mM ROC-325 stock solution in DMSO to generate a range of intermediate concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Dilute into Aqueous Buffer: Add a small, fixed volume of each DMSO intermediate stock (e.g., 1 µL) to a much larger volume of your target aqueous buffer (e.g., 99 µL for a 1:100 dilution). It is crucial to add the DMSO stock to the buffer while mixing.
-
Equilibration: Incubate the samples at room temperature for 1-2 hours with gentle agitation to allow for equilibration.
-
Observation: Visually inspect each sample for any signs of precipitation or turbidity. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. For a more quantitative measurement, turbidity can be assessed using a nephelometer or a plate reader that can measure light scattering.
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. scielo.br [scielo.br]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing ROC-325 for Autophagy Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ROC-325 to achieve maximum autophagy inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and how does it inhibit autophagy?
A1: ROC-325 is a potent, orally bioavailable small molecule inhibitor of autophagy.[1][2] Its mechanism of action involves the disruption of the late stages of autophagy. Specifically, ROC-325 induces the deacidification of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[1][3][4] This blockage of autophagic flux leads to the accumulation of autophagosomes and autophagic substrates like p62/SQSTM1 within the cell.[3][5][6]
Q2: What is the recommended starting concentration for ROC-325 in cell culture experiments?
A2: The optimal concentration of ROC-325 is cell-line dependent. However, a good starting point for most cancer cell lines is a concentration range of 1-10 µM for a 24-hour treatment period.[1][7] For example, a concentration of 5 µM for 24 hours has been shown to effectively induce markers of autophagy inhibition in renal cell carcinoma and AML cell lines.[1][3][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I prepare and store ROC-325 stock solutions?
A3: ROC-325 should be dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: After treating with ROC-325, I see an increase in the LC3-II band on my Western blot. Does this confirm autophagy inhibition?
A4: An increase in LC3-II is a hallmark of autophagosome accumulation, which is consistent with autophagy inhibition by ROC-325.[3][7] However, an increase in LC3-II alone can also indicate an induction of autophagy. To confirm that ROC-325 is inhibiting autophagy, you should also observe an accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy.[5][7] Additionally, performing an autophagic flux assay is the gold standard for confirming autophagy inhibition.
Q5: What is an autophagic flux assay and why is it important when using ROC-325?
A5: An autophagic flux assay measures the entire process of autophagy, from the formation of autophagosomes to their degradation in lysosomes.[8] It is crucial for distinguishing between an induction of autophagy and an inhibition of autophagic degradation. When using ROC-325, an autophagic flux assay will demonstrate that the accumulation of autophagosomes is due to a blockage in their degradation. A common method involves treating cells with ROC-325 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If ROC-325 is inhibiting autophagy, there will be no further increase in LC3-II accumulation in the presence of Bafilomycin A1 compared to ROC-325 alone.
Troubleshooting Guide
Issue 1: Inconsistent or no change in LC3-II and p62 levels after ROC-325 treatment.
-
Possible Cause: Suboptimal concentration of ROC-325.
-
Solution: Perform a dose-response experiment with a wider range of ROC-325 concentrations (e.g., 0.5 µM to 20 µM) to determine the optimal concentration for your cell line.
-
-
Possible Cause: Incorrect treatment duration.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment time for observing changes in autophagy markers.
-
-
Possible Cause: Poor antibody quality for Western blotting.
-
Solution: Use a validated antibody for LC3 and p62. Ensure you are using appropriate Western blot conditions, as LC3-II can be a difficult protein to detect.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of ROC-325 from a properly stored stock solution for each experiment. For long-term experiments, consider replenishing the media with fresh ROC-325 every 24-48 hours.[9]
-
Issue 2: Observed cell toxicity or apoptosis at the intended concentration for autophagy inhibition.
-
Possible Cause: ROC-325 can induce apoptosis in some cancer cell lines, particularly at higher concentrations or after prolonged exposure.[1][3]
-
Solution: Lower the concentration of ROC-325 and/or reduce the treatment duration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your autophagy experiments to monitor for toxicity.
-
-
Possible Cause: The observed cell death may be dependent on autophagy inhibition.
-
Solution: To confirm this, you can use genetic approaches, such as knocking down essential autophagy genes like ATG5 or ATG7. The cytotoxic effects of ROC-325 should be diminished in autophagy-deficient cells.[3]
-
Issue 3: Difficulty interpreting autophagic flux assay results.
-
Possible Cause: Incorrect concentration of the lysosomal inhibitor (e.g., Bafilomycin A1).
-
Solution: The concentration of the lysosomal inhibitor should be sufficient to completely block lysosomal degradation. It is advisable to titrate the lysosomal inhibitor to determine the optimal concentration for your cell line.
-
-
Possible Cause: Lysosomal inhibitors can have non-specific effects, especially with prolonged incubation.[10]
-
Solution: Use the lysosomal inhibitor for a short period (e.g., the last 2-4 hours of the ROC-325 treatment) to minimize off-target effects.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ROC-325 in various cancer cell lines, demonstrating its broad anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | Not specified, but effective at 5 µM |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7-2.2 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
Objective: To assess the effect of ROC-325 on the levels of the autophagy markers LC3-II and p62.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
ROC-325 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B and anti-p62/SQSTM1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells at the desired density and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentrations of ROC-325 or a vehicle control (DMSO) for the intended duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For LC3, a higher percentage gel (e.g., 15%) may provide better separation of LC3-I and LC3-II.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Autophagic Flux Assay using Bafilomycin A1
Objective: To confirm that ROC-325 inhibits autophagic degradation by measuring autophagic flux.
Materials:
-
Same as for Western Blotting protocol
-
Bafilomycin A1 (BafA1) stock solution (in DMSO)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Prepare four treatment groups:
-
Vehicle control (DMSO)
-
ROC-325 at the desired concentration
-
Bafilomycin A1 (e.g., 100 nM)
-
ROC-325 + Bafilomycin A1
-
-
Treat the cells with ROC-325 or vehicle for the desired duration (e.g., 24 hours).
-
For the BafA1 and combination treatment groups, add Bafilomycin A1 for the last 2-4 hours of the incubation period.
-
Proceed with cell lysis, protein quantification, and Western blotting for LC3 and p62 as described in Protocol 1.
Interpretation of Results:
-
An increase in LC3-II in the ROC-325 treated group compared to the vehicle control indicates an accumulation of autophagosomes.
-
A significant increase in LC3-II in the BafA1 treated group compared to the vehicle control confirms that basal autophagy is occurring.
-
If ROC-325 is a late-stage autophagy inhibitor, there should be no significant further increase in LC3-II levels in the ROC-325 + BafA1 group compared to the ROC-325 alone group.
Visualizations
Caption: Signaling pathway of ROC-325-mediated autophagy inhibition.
Caption: Experimental workflow for optimizing ROC-325 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of ROC-325 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects and validate the on-target activity of ROC-325 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ROC-325?
ROC-325 is a potent and orally active autophagy inhibitor.[1][2] Its primary mechanism involves the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the disruption of autophagic flux.[1][3] This inhibition of the final stages of autophagy is a key component of its anticancer activity.[4]
Q2: I'm observing a phenotype that doesn't seem to be related to autophagy. Could this be an off-target effect?
While ROC-325 has shown high selectivity for the autophagy pathway, it is crucial to experimentally verify that the observed phenotype is a direct result of its on-target activity. Unexplained phenotypes could arise from off-target effects, which are possible with any small molecule inhibitor. The troubleshooting guides below provide protocols to investigate and confirm the source of the observed effects.
Q3: How can I be sure that the effects I'm seeing are due to autophagy inhibition?
A gold-standard method to confirm that the observed phenotype is due to on-target autophagy inhibition is to use genetic approaches. Knockdown of essential autophagy genes, such as ATG5 or ATG7, should prevent the phenotype observed with ROC-325 treatment.[3][4] If the phenotype persists after genetic ablation of the autophagy pathway, it is likely an off-target effect.
Q4: Are there any known off-targets for ROC-325?
Current literature on ROC-325 emphasizes its function as a selective autophagy inhibitor, and specific off-target interactions have not been prominently reported.[2][3][5] However, as with any pharmacological agent, the possibility of off-target effects should be considered and experimentally addressed.
Troubleshooting Guides
Problem 1: Discrepancy between expected and observed cellular phenotypes.
You are using ROC-325 to inhibit autophagy, but you observe a cellular response that is not typically associated with autophagy inhibition. This guide will help you determine if this is an on-target or off-target effect.
Table 1: Troubleshooting Phenotypic Discrepancies
| Possible Cause | Suggested Solution | Expected Outcome if On-Target |
| Off-Target Effect | 1. Perform a genetic knockdown of key autophagy proteins (ATG5 or ATG7) via siRNA or shRNA. 2. Treat the knockdown cells with ROC-325 and assess the phenotype. | The phenotype observed with ROC-325 in wild-type cells will be diminished or absent in the autophagy-deficient cells.[3][4] |
| Cell-Type Specific Response | Test ROC-325 in multiple cell lines with varying genetic backgrounds. | The phenotype should correlate with the cell's dependency on autophagy. |
| Concentration-Dependent Effects | Perform a dose-response experiment using a wide range of ROC-325 concentrations. | The phenotype should correlate with the known IC50 values for autophagy inhibition. |
| Use of a Structurally Unrelated Autophagy Inhibitor | Treat cells with a different class of autophagy inhibitor (e.g., a VPS34 inhibitor) that acts at a different stage of the autophagy pathway. | A similar phenotype should be observed, confirming it is due to autophagy inhibition. |
Problem 2: Variability in experimental results with ROC-325.
You are experiencing inconsistent results between experiments, such as differing levels of cell viability or marker expression.
Table 2: Troubleshooting Experimental Variability
| Possible Cause | Suggested Solution | Best Practice |
| Inconsistent Drug Concentration | Prepare fresh dilutions of ROC-325 from a stock solution for each experiment. | Always use a consistent solvent (e.g., DMSO) and final concentration for vehicle controls. |
| Cellular Health and Passage Number | Ensure cells are healthy, within a low passage number range, and free of contamination. | Regularly perform cell health checks and use cells from a consistent passage window. |
| Duration of Treatment | Optimize the incubation time with ROC-325. | Perform a time-course experiment to determine the optimal treatment duration for your specific assay. |
| Assay-Specific Issues | Validate the specificity and sensitivity of your assays (e.g., Western blot antibodies, fluorescent probes). | Include appropriate positive and negative controls for all assays. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ATG5 to Validate On-Target Effects
This protocol describes how to use small interfering RNA (siRNA) to knock down the expression of ATG5, an essential autophagy gene, to verify that the cellular effects of ROC-325 are mediated through autophagy inhibition.
Materials:
-
ATG5-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Your cell line of interest
-
ROC-325
-
Western blot reagents and anti-ATG5 antibody
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes at room temperature to form complexes.
-
-
Transfection: Add the 200 µL siRNA-lipid complex mixture to each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Knockdown Validation: Harvest a subset of cells to confirm ATG5 knockdown by Western blotting.
-
ROC-325 Treatment: Treat the remaining control and ATG5-knockdown cells with ROC-325 at the desired concentration and for the appropriate duration.
-
Phenotypic Analysis: Perform your downstream assays to determine if the phenotype observed with ROC-325 is absent or reduced in the ATG5-knockdown cells.
Workflow for Validating On-Target Effects of ROC-325
Caption: Workflow for validating on-target effects of ROC-325.
Protocol 2: Washout Experiment to Differentiate Reversible vs. Irreversible Effects
This protocol helps determine if the effects of ROC-325 are reversible, which can be indicative of a specific binding interaction.
Materials:
-
Your cell line of interest
-
ROC-325
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treatment: Treat cells with ROC-325 at a saturating concentration for a short period (e.g., 1-2 hours).
-
Washout:
-
Aspirate the medium containing ROC-325.
-
Wash the cells three times with pre-warmed, drug-free culture medium.
-
After the final wash, add fresh, drug-free medium to the cells.
-
-
Recovery and Analysis:
-
Culture the cells for various time points post-washout (e.g., 0, 4, 8, 24 hours).
-
At each time point, lyse the cells and perform your downstream analysis (e.g., Western blot for autophagy markers like LC3B and p62).
-
-
Comparison: Compare the results from the washout samples to cells continuously exposed to ROC-325. A reversal of the phenotype after washout suggests a reversible mechanism of action.
Signaling Pathway of ROC-325's On-Target Action
Caption: On-target action of ROC-325 in the autophagy pathway.
Quantitative Data Summary
The following table summarizes the reported IC50 values of ROC-325 in various cancer cell lines, demonstrating its potent anticancer activity.
Table 3: In Vitro Anticancer Activity of ROC-325
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| Data sourced from MedChemExpress.[1] |
References
why is my ROC-325 not inhibiting autophagy?
Welcome to the technical support center for ROC-325. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ROC-325 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when using ROC-325 to inhibit autophagy.
Question: Why is my ROC-325 not inhibiting autophagy? I don't see the expected changes in my autophagy markers.
Answer:
Several factors could contribute to the apparent lack of autophagy inhibition by ROC-325. Below is a troubleshooting guide to help you identify the potential cause.
1. Verification of ROC-325 Activity and Experimental Setup
A common reason for unexpected results is related to the compound itself or the experimental conditions.
-
Compound Integrity: Ensure that your ROC-325 is properly stored and has not expired. It is a water-soluble compound, but proper storage is crucial for its stability.[1][2] For in vitro experiments, ROC-325 is often dissolved in DMSO to create a stock solution.[3] Ensure fresh, anhydrous DMSO is used, as moisture can affect the solubility and stability of the compound.[3]
-
Working Concentration: The effective concentration of ROC-325 can vary between cell lines.[3] If you are not observing an effect, consider performing a dose-response experiment to determine the optimal concentration for your specific cell type. Published studies have used concentrations in the range of 1-10 µM.[4]
-
Treatment Duration: The time required to observe autophagy inhibition can also be cell-type dependent. Typical treatment times range from 6 to 72 hours.[4] A time-course experiment is recommended to identify the optimal treatment duration.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells may have altered basal autophagy levels, which can complicate the interpretation of results.
2. Assessment of Autophagy Markers
If you have confirmed your experimental setup, the next step is to critically evaluate how you are measuring autophagy.
-
Western Blotting for LC3: The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagosome formation. However, an increase in LC3-II alone is not definitive proof of autophagy induction; it can also signify a blockage in autophagic flux, which is the expected effect of ROC-325.[5]
-
Troubleshooting LC3 Western Blots:
-
Use a high-percentage acrylamide gel (12-15%) for better resolution of the small LC3-I and LC3-II bands.
-
Ensure efficient protein transfer by using a PVDF membrane with a small pore size (0.22 µm).
-
Some antibodies have a higher affinity for LC3-II than LC3-I.[6][7] It is recommended to normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH) rather than calculating the LC3-II/LC3-I ratio.[6]
-
-
-
p62/SQSTM1 Accumulation: p62 is a protein that is selectively degraded by autophagy. Therefore, inhibition of autophagy by ROC-325 should lead to an accumulation of p62. If you do not observe an increase in p62, it could indicate that autophagy is not being effectively inhibited.
3. Confirmation with Autophagic Flux Assay
To definitively determine if ROC-325 is inhibiting autophagy, it is essential to perform an autophagic flux assay. This assay measures the rate of autophagic degradation.
-
Principle: The assay involves treating cells with ROC-325 in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 or Chloroquine. These agents prevent the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.
-
Expected Outcome: If ROC-325 is effectively inhibiting autophagy at the lysosomal stage, you would expect to see an accumulation of LC3-II with ROC-325 treatment alone. The addition of Bafilomycin A1 or Chloroquine should not lead to a further significant increase in LC3-II levels, as the pathway is already blocked.
Hypothetical Quantitative Data Summary
The table below summarizes expected results from a Western blot experiment designed to troubleshoot ROC-325 activity.
| Treatment Group | LC3-II Level (normalized to loading control) | p62 Level (normalized to loading control) | Interpretation |
| Untreated Control | 1.0 | 1.0 | Basal autophagy level. |
| ROC-325 (5 µM) | 3.5 | 3.0 | Expected Result: Successful autophagy inhibition. |
| ROC-325 (5 µM) + Bafilomycin A1 (100 nM) | 3.7 | 3.2 | Confirms autophagic flux is blocked by ROC-325. |
| Bafilomycin A1 (100 nM) | 4.0 | 3.5 | Positive control for autophagic flux blockage. |
| Troubleshooting Scenario: | |||
| ROC-325 (5 µM) | 1.1 | 1.2 | Problem: No significant change from control, suggesting ROC-325 is not working. |
Detailed Experimental Protocols
1. Western Blot for LC3 and p62
This protocol outlines the steps for detecting changes in LC3 and p62 protein levels following ROC-325 treatment.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
2. Autophagic Flux Assay
This protocol is for confirming the inhibition of autophagic flux by ROC-325.
-
Experimental Groups:
-
Untreated control
-
ROC-325 alone
-
Bafilomycin A1 or Chloroquine alone (positive control)
-
ROC-325 in combination with Bafilomycin A1 or Chloroquine
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the respective compounds for the desired duration. For the combination group, add Bafilomycin A1 or Chloroquine for the last 2-4 hours of the ROC-325 treatment.
-
Harvest the cells and perform a Western blot for LC3 and p62 as described in the protocol above.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62 and normalize to a loading control.
-
Compare the levels of LC3-II and p62 across the different treatment groups.
-
Visualizations
Mechanism of Action of ROC-325
Caption: Mechanism of ROC-325 as a lysosomal autophagy inhibitor.
Troubleshooting Workflow for ROC-325 Experiments
Caption: A logical workflow for troubleshooting ROC-325 experiments.
Autophagic Signaling Pathway
Caption: Overview of the core autophagic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of ROC-325 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel autophagy inhibitor, ROC-325. The focus is on addressing specific issues that may be encountered during animal studies to improve its oral bioavailability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and what is its primary mechanism of action?
A1: ROC-325 is a potent and orally active autophagy inhibitor.[1] It is a dimeric small molecule derived from hydroxychloroquine and lucanthone.[2] Its primary mechanism of action involves the inhibition of lysosomal function, leading to the deacidification of lysosomes, accumulation of autophagosomes, and disruption of autophagic flux.[1][3] This inhibition of autophagy can induce apoptosis in cancer cells and has shown therapeutic potential in various preclinical models.[3][4]
Q2: Is ROC-325 orally bioavailable?
A2: Yes, ROC-325 is described as an orally bioavailable and water-soluble compound.[2][5][6] Preclinical studies have shown its efficacy when administered orally to mice.[1][4]
Q3: What is the reported solubility of ROC-325?
Q4: What are the recommended vehicles for oral administration of ROC-325 in animal studies?
A4: Given that ROC-325 is water-soluble, sterile water or saline are suitable vehicles for oral administration.[9] In one study, ROC-325 was dissolved in distilled water for intraperitoneal injections in rats, suggesting good aqueous solubility. For oral gavage, ensuring the compound is fully dissolved is crucial for dose accuracy.
Q5: What are the typical oral dosage ranges for ROC-325 in animal studies?
A5: Published studies in mouse models have used oral doses of 25 mg/kg, 40 mg/kg, and 50 mg/kg.[1][5]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of ROC-325 between subjects in the same dose group.
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Ensure the stock solution of ROC-325 is accurately prepared and homogenous. Always vortex the solution before drawing each dose. Use calibrated pipettes and syringes. |
| Improper Gavage Technique | Ensure all personnel are properly trained in oral gavage to prevent incomplete dosing or reflux. The volume administered should be appropriate for the animal's size. |
| Animal Stress | Acclimate animals to handling and the gavage procedure before the study begins to minimize stress-induced changes in gastrointestinal physiology. |
| Food Effects | Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended. Ensure consistent access to food and water post-dosing. |
| Gastrointestinal pH Variability | While ROC-325 is water-soluble, extreme variations in stomach pH between animals could potentially affect absorption. Using a buffered vehicle could be considered, but is generally not necessary for water-soluble compounds. |
Issue 2: Lower than expected plasma exposure (AUC) of ROC-325.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Although water-soluble, ensure that the concentration used does not exceed its solubility limit in the chosen vehicle. Prepare fresh solutions and visually inspect for any undissolved particles. |
| Rapid Metabolism (First-Pass Effect) | While ROC-325 is orally active, the extent of first-pass metabolism is not well-documented. If low exposure is a consistent issue, consider co-administration with a general metabolic inhibitor (use with caution and appropriate controls) or explore alternative routes of administration for comparative purposes. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters in the gut wall (e.g., P-glycoprotein). In vitro transporter assays (e.g., Caco-2) can investigate this possibility. |
| Gastrointestinal Instability | Assess the stability of ROC-325 in simulated gastric and intestinal fluids to rule out degradation prior to absorption. |
Data Presentation
Table 1: Physicochemical and Dosing Information for ROC-325
| Parameter | Reported Information | Citation |
| Molecular Weight | 503.06 g/mol | [7] |
| Molecular Formula | C28H27ClN4OS | [7] |
| Solubility | Water-soluble, Soluble in DMSO | [2][6][7][8] |
| Route of Administration | Oral (gavage), Intraperitoneal | [1][9] |
| Animal Models Used | Mice, Rats | [1][9] |
| Reported Oral Doses (Mice) | 25, 40, 50 mg/kg | [1][5] |
Experimental Protocols
Protocol 1: Preparation of ROC-325 for Oral Gavage in Mice
-
Materials: ROC-325 powder, sterile distilled water (or saline), calibrated analytical balance, vortex mixer, appropriate size syringes and gavage needles.
-
Calculation: Determine the required concentration of the dosing solution based on the desired dose (e.g., in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Preparation:
-
Accurately weigh the required amount of ROC-325 powder.
-
Add the calculated volume of sterile distilled water or saline to a sterile container.
-
Gradually add the ROC-325 powder to the vehicle while vortexing to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Administration:
-
Vortex the solution immediately before each administration.
-
Accurately draw the calculated volume into the dosing syringe.
-
Administer the solution to the mouse via oral gavage using a proper technique.
-
Protocol 2: Assessment of Oral Bioavailability in an Animal Model (e.g., Rat)
-
Animal Model: Use a sufficient number of rats (e.g., n=5 per group) with surgically implanted jugular vein catheters for serial blood sampling.
-
Groups:
-
Intravenous (IV) Group: To determine the absolute bioavailability. Dose a low, non-toxic dose of ROC-325 in a suitable IV vehicle.
-
Oral (PO) Group: Administer the desired oral dose of ROC-325.
-
-
Dosing and Sampling:
-
Fast animals overnight before dosing.
-
Administer the dose (IV or PO).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of ROC-325 in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Mechanism of action of ROC-325 as an autophagy inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 3. researchgate.net [researchgate.net]
- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing ROC-325-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ROC-325-induced cytotoxicity in non-cancerous cells during pre-clinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with ROC-325, focusing on unexpected cytotoxicity in normal cell lines.
| Issue | Potential Cause | Suggested Solution |
| 1. High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. | a) High sensitivity of the cell line: Different non-cancerous cell lines exhibit varying sensitivities to lysosomotropic agents. b) Inappropriate concentration: The concentration effective against cancer cells may be above the toxic threshold for the specific normal cell line. c) Extended exposure time: Continuous exposure may lead to cumulative toxicity. | a) Cell line selection: If possible, use a non-cancerous cell line with a known lower sensitivity to autophagy inhibitors. For example, studies have shown favorable selectivity of ROC-325 for renal cell carcinoma over normal renal proximal tubule epithelial cells (RPTEC). b) Determine the specific IC50: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific non-cancerous cell line. A detailed protocol is provided below. This will help establish a therapeutic window. c) Optimize treatment duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest exposure time that maintains efficacy in cancer cells while minimizing toxicity in normal cells. |
| 2. Inconsistent cytotoxicity results between experiments. | a) Cell culture variability: Cell passage number, confluency, and overall health can significantly impact drug sensitivity. b) Reagent stability: Improper storage or handling of ROC-325 can lead to degradation and variable potency. | a) Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. b) Proper reagent handling: Prepare fresh dilutions of ROC-325 from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution and store it according to the manufacturer's recommendations. |
| 3. High background signal in cytotoxicity assays. | a) Assay interference: Components in the media (e.g., phenol red, serum) can interfere with absorbance or fluorescence readings. b) Contamination: Microbial contamination can affect assay results. c) Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ROC-325 can be toxic to cells. | a) Use appropriate controls and media: Use phenol red-free media for colorimetric assays. Include a "medium only" and "vehicle control" to determine background levels. b) Regularly check for contamination: Visually inspect cultures and perform routine mycoplasma testing. c) Control for solvent effects: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ROC-325 and how does it lead to cytotoxicity?
A1: ROC-325 is a potent autophagy inhibitor. It is a dimeric small molecule with structural elements from both hydroxychloroquine and lucanthone.[1] Its primary mechanism involves the disruption of lysosomal function. By accumulating in lysosomes, ROC-325 increases the lysosomal pH, which inactivates the acidic hydrolases necessary for the degradation of cellular waste. This leads to a blockage of the autophagic flux, resulting in the accumulation of autophagosomes and cellular stress, which can ultimately trigger apoptosis (programmed cell death).[2][3] While this is detrimental to cancer cells that often rely on autophagy for survival, it can also affect normal cells.
Q2: How does the cytotoxicity of ROC-325 in non-cancerous cells compare to its effect on cancer cells?
A2: Preclinical studies have indicated that ROC-325 exhibits a degree of selectivity for cancer cells over non-cancerous cells. For instance, it has been shown to have a significantly greater anticancer activity against various cancer cell lines compared to hydroxychloroquine, while demonstrating favorable therapeutic selectivity for malignant cells versus normal renal proximal tubule epithelial cells (RPTEC).[2] Another study noted strong therapeutic selectivity in diminishing the viability of acute myeloid leukemia (AML) cells with limited effects on normal human bone marrow progenitor cells.[4]
Q3: What are the potential off-target effects of ROC-325 that could contribute to cytotoxicity in normal cells?
A3: ROC-325 is a dimeric molecule containing core elements of hydroxychloroquine and lucanthone.[1] While its primary target is the lysosome, leading to autophagy inhibition, the components themselves may have other effects. Lucanthone, for example, has been reported to act as a topoisomerase II poison and an inhibitor of AP endonuclease 1 (APE1) at high concentrations, which could contribute to DNA damage-related cytotoxicity.[5]
Q4: Are there any cytoprotective agents that can be used to specifically protect non-cancerous cells from ROC-325?
A4: While specific cytoprotective agents for ROC-325 have not been extensively studied, general strategies for protecting normal cells from chemotherapy-induced damage may be applicable. These include agents that can induce a temporary cell cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.[6] However, since ROC-325's primary toxicity is linked to lysosomal disruption rather than cell-cycle-specific mechanisms, the efficacy of such agents would need to be empirically determined. Antioxidants like N-acetylcysteine could also be explored to mitigate any secondary oxidative stress.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for ROC-325 in various cancer cell lines and a normal cell line, demonstrating its therapeutic selectivity.
| Cell Line | Cell Type | ROC-325 IC50 (µM) |
| A498 | Renal Cancer | 4.9 |
| CFPAC-1 | Pancreatic Cancer | 4.6 |
| COLO-205 | Colon Cancer | 5.4 |
| DLD-1 | Colon Cancer | 7.4 |
| MCF-7 | Breast Cancer | 8.2 |
| MiaPaCa-2 | Pancreatic Cancer | 5.8 |
| PC-3 | Prostate Cancer | 11 |
| UACC-62 | Melanoma | 6.0 |
| RPTEC | Normal Renal Proximal Tubule Epithelial Cells | >75 |
Data sourced from a 72-hour MTT assay.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of ROC-325 in a Non-Cancerous Cell Line
Objective: To determine the concentration of ROC-325 that inhibits the growth of a specific non-cancerous cell line by 50%.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
ROC-325 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a series of dilutions of the ROC-325 stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM. b. Include a "vehicle only" control (medium with the same final concentration of DMSO as the highest drug concentration) and an "untreated" control (medium only). c. Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.
-
MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. c. Carefully aspirate the medium and add 100 µL of solubilization solution to each well. d. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability against the log of the ROC-325 concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing the Efficacy of a Cytoprotective Agent against ROC-325-Induced Cytotoxicity
Objective: To evaluate the ability of a cytoprotective agent to selectively reduce ROC-325-induced cytotoxicity in non-cancerous cells while preserving its anti-cancer efficacy.
Materials:
-
Non-cancerous cell line and a cancer cell line sensitive to ROC-325
-
Complete cell culture medium
-
ROC-325 stock solution
-
Cytoprotective agent of interest (e.g., N-acetylcysteine)
-
96-well cell culture plates
-
MTT or LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the non-cancerous and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
Pre-treatment with Cytoprotective Agent: a. Prepare various concentrations of the cytoprotective agent in complete medium. b. After 24 hours of cell attachment, replace the medium with the solutions containing the cytoprotective agent. Include a "no cytoprotective agent" control. c. Incubate for a predetermined pre-treatment period (e.g., 2-4 hours).
-
Co-treatment with ROC-325: a. Prepare ROC-325 solutions at a fixed concentration (e.g., a concentration known to be cytotoxic to the cancer cells and moderately toxic to the normal cells, based on prior IC50 determination). b. Add the ROC-325 solution to the wells already containing the cytoprotective agent. c. Ensure the following control wells are included for both cell lines: (1) Vehicle only, (2) ROC-325 only, (3) Cytoprotective agent only.
-
Incubation and Cytotoxicity Assay: a. Incubate for the desired exposure time (e.g., 48 hours). b. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of cell viability or cytotoxicity for each condition. b. Compare the cytotoxicity of ROC-325 in the presence and absence of the cytoprotective agent for both the non-cancerous and cancer cell lines. A successful cytoprotective agent will significantly increase the viability of the non-cancerous cells without substantially compromising the cytotoxic effect of ROC-325 on the cancer cells.
Visualizations
Caption: Proposed signaling pathway of ROC-325-induced cytotoxicity.
Caption: Experimental workflow for assessing cytoprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Development of In Vitro Co-Culture Model in Anti-Cancer Drug Development Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
issues with ROC-325 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the novel autophagy inhibitor, ROC-325. This guide focuses on addressing potential stability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ROC-325?
A1: ROC-325 is a potent and orally active inhibitor of autophagy.[1][2] Its primary mechanism involves the disruption of lysosomal function. It induces the deacidification of lysosomes, leading to the accumulation of autophagosomes with undegraded cargo and a disruption of the overall autophagic flux.[2][3] This inhibition of the final stage of autophagy has been shown to have anti-cancer effects and potential therapeutic benefits in other diseases like pulmonary hypertension.[1][4]
Q2: How does ROC-325 compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A2: Preclinical studies have demonstrated that ROC-325 is a more potent autophagy inhibitor than hydroxychloroquine (HCQ).[5] It exhibits superior single-agent anti-cancer activity across a broad range of tumor types at lower concentrations than HCQ.[5]
Q3: What are the recommended storage conditions for ROC-325?
A3: Proper storage is critical for maintaining the stability and efficacy of ROC-325. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the solubility of ROC-325?
A4: ROC-325 is soluble in dimethyl sulfoxide (DMSO), with a solubility of approximately 4.55 mg/mL. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic (moisture-absorbing) DMSO can significantly impact solubility. ROC-325 is insoluble in water.
Troubleshooting Guide: Long-Term Experiments
This guide addresses common issues that may arise when using ROC-325 in experiments lasting several days or weeks.
| Issue | Potential Cause | Suggested Solution |
| Diminished or inconsistent effects of ROC-325 over time. | Compound Instability: ROC-325, like many small molecules, may degrade in the aqueous environment of cell culture medium at 37°C over extended periods. | Media Replenishment: For experiments lasting longer than 48-72 hours, it is advisable to perform partial or complete media changes with freshly prepared ROC-325-containing medium every 2-3 days to maintain a consistent and effective concentration. |
| Cell Metabolism: Cells can metabolize the compound, reducing its effective concentration. | Monitor Autophagy Markers: Regularly assess the levels of autophagy markers, such as LC3B-II and p62, via Western blot to ensure that the desired level of autophagy inhibition is maintained throughout the experiment. | |
| Increased or unexpected cytotoxicity in long-term cultures. | Compound Degradation Products: Degraded ROC-325 could have cytotoxic effects that are not present with the intact compound. | Regular Media Changes: As with diminished efficacy, regular media changes can help remove potentially toxic degradation byproducts. |
| Cumulative Effects: Prolonged inhibition of autophagy can be detrimental to some cell types, leading to increased cell death. | Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to identify the optimal concentration of ROC-325 that inhibits autophagy without causing significant cytotoxicity over the desired experimental duration. | |
| Variability in results between experiments. | Inconsistent Compound Preparation: Improper dissolution or storage of ROC-325 stock solutions can lead to inconsistent dosing. | Standardized Stock Preparation: Ensure complete dissolution of ROC-325 in fresh, anhydrous DMSO. Vortex and/or sonicate briefly if necessary. Always store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular responses to the inhibitor. | Maintain Consistent Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all experiments. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of ROC-325 on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of ROC-325 concentrations (e.g., 0.1 µM to 25 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest ROC-325 dose.
-
MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for Autophagy Markers (LC3B and p62)
This protocol allows for the assessment of autophagy inhibition by ROC-325.
-
Cell Lysis: After treatment with ROC-325, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Technical Support Center: ROC-325 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROC-325. The information is designed to address specific issues that may be encountered during experiments, with a focus on the potential development of cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and what is its primary mechanism of action?
A1: ROC-325 is a potent, orally bioavailable small molecule inhibitor of lysosomal autophagy.[1][2] Its primary mechanism of action is the disruption of autophagic flux. It achieves this by accumulating in lysosomes and raising the intra-lysosomal pH (deacidification). This inhibits the activity of lysosomal hydrolases that are essential for the degradation of autophagic cargo.[1][2] The result is an accumulation of autophagosomes and a blockage of the cellular recycling process of autophagy.[1][2]
Q2: Which signaling pathways are affected by ROC-325 treatment?
A2: The primary pathway affected by ROC-325 is the autophagy pathway . By inhibiting lysosomal function, it blocks the final degradation step of this pathway. Additionally, studies have shown that ROC-325 can influence other signaling pathways, including:
-
HIF-1α Signaling : ROC-325 has been observed to reduce the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions.
-
eNOS-NO Signaling : In the context of pulmonary hypertension research, ROC-325 has been shown to activate the endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) pathway.
-
Apoptosis : By blocking the pro-survival effects of autophagy, ROC-325 can induce apoptosis in cancer cells.[1][2]
Q3: What are the typical indicators of successful ROC-325 treatment in a sensitive cell line?
A3: Successful treatment with ROC-325 in sensitive cell lines can be confirmed by observing the following cellular and molecular changes:
-
Increased LC3-II levels : An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome accumulation.
-
Accumulation of p62/SQSTM1 : This protein is a cargo receptor for autophagy and is degraded in autolysosomes. Its accumulation indicates a blockage in autophagic degradation.
-
Lysosomal deacidification : An increase in lysosomal pH can be measured using pH-sensitive fluorescent probes.
-
Increased number of autophagosomes : This can be visualized by electron microscopy or fluorescence microscopy of LC3 puncta.
-
Decreased cell viability and proliferation : In cancer cell lines, successful treatment should lead to a reduction in cell growth and survival.
-
Induction of apoptosis : An increase in markers of programmed cell death, such as cleaved caspase-3.
Troubleshooting Guide: Cell Line Resistance to ROC-325
Problem: My cell line is showing reduced sensitivity or resistance to ROC-325 treatment.
This guide provides a systematic approach to identifying and characterizing potential resistance to ROC-325.
Step 1: Confirm Loss of Sensitivity
The first step is to quantitatively confirm that your cell line has developed resistance.
-
Recommendation: Perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for ROC-325 in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | ROC-325 | [Insert experimental value] | 1 |
| Suspected Resistant | ROC-325 | [Insert experimental value] | >1 |
-
Experimental Protocol: --INVALID-LINK--
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the potential underlying mechanisms. Since ROC-325 is a novel compound, documented resistance mechanisms are not available. However, based on its mechanism of action and general principles of drug resistance, several possibilities can be explored.
Potential Mechanisms of Resistance:
-
Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could lead to the removal of ROC-325 from the cell, preventing it from reaching its lysosomal target.
-
Changes in Lysosomal Physiology: Alterations in lysosomal membrane composition or proton pump activity could prevent ROC-325 from accumulating in the lysosome or from effectively increasing lysosomal pH.
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less reliant on autophagy for survival, thus bypassing the effects of ROC-325.
-
Upregulation of Pro-Survival Pathways: Activation of alternative pro-survival signaling pathways may compensate for the inhibition of autophagy.
Experimental Approaches to Investigate Resistance Mechanisms:
| Putative Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | qPCR or Western blot for ABC transporters (e.g., MDR1, BCRP) | Increased expression of ABC transporters |
| Altered Lysosomal Function | Lysosomal pH measurement (e.g., LysoSensor dyes) | No significant increase in lysosomal pH upon ROC-325 treatment |
| Metabolic Reprogramming | Seahorse assay, metabolomics | Altered metabolic profile (e.g., increased glycolysis) |
| Upregulation of Survival Pathways | Western blot for key survival proteins (e.g., p-Akt, Bcl-2) | Increased expression or activation of pro-survival proteins |
-
Experimental Protocols: --INVALID-LINK-- and --INVALID-LINK--
Step 3: Strategies to Overcome Resistance
If resistance is confirmed and a potential mechanism is identified, several strategies can be employed to overcome it.
-
Combination Therapy: Combine ROC-325 with an inhibitor of the identified resistance mechanism (e.g., an ABC transporter inhibitor or an inhibitor of a pro-survival pathway).
-
Alternative Autophagy Inhibitors: Test other autophagy inhibitors that have a different mechanism of action (e.g., inhibitors of earlier stages of autophagy).
-
Sensitization with other agents: Pre-treat cells with a drug that re-sensitizes them to ROC-325.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the IC50 of ROC-325 using a standard MTT or similar colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of ROC-325 in culture medium. Remove the old medium from the cells and add the ROC-325 dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the ROC-325 concentration and use a non-linear regression to calculate the IC50.
Protocol 2: Autophagy Flux Assay
This protocol is used to determine if ROC-325 is effectively blocking autophagic flux.
-
Cell Treatment: Treat cells with ROC-325 at the desired concentration and for the desired time. Include a control group treated with a lysosomal inhibitor like Bafilomycin A1 (BafA1) and a group treated with both ROC-325 and BafA1.
-
Cell Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Perform a Western blot to detect LC3 and p62/SQSTM1.
-
Analysis: In sensitive cells, ROC-325 will cause an accumulation of LC3-II. The addition of BafA1 will not cause a further significant increase in LC3-II, indicating a block in flux. In resistant cells, ROC-325 may not cause a significant increase in LC3-II, and the addition of BafA1 may still lead to a large accumulation of LC3-II, suggesting that autophagic flux is not effectively blocked by ROC-325.
Protocol 3: Western Blot Analysis
This protocol is for analyzing protein expression levels to investigate signaling pathways.
-
Cell Treatment and Lysis: Treat and lyse cells as described in the autophagy flux assay.
-
Protein Quantification: Quantify the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bcl-2, MDR1, etc.). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of ROC-325 in inhibiting autophagy.
Caption: Troubleshooting workflow for suspected ROC-325 resistance.
Caption: Potential mechanisms of cell line resistance to ROC-325.
References
interpreting unexpected results with ROC-325 treatment
Welcome to the technical support center for ROC-325. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with ROC-325.
Frequently Asked Questions (FAQs)
Issue 1: Increased Akt Phosphorylation Observed Post-Treatment
Question: We treated our cancer cell line with ROC-325, expecting to see a decrease in cell proliferation. While we observed a modest effect on proliferation, Western blot analysis revealed a paradoxical increase in the phosphorylation of Akt at Serine 473. Why is this happening?
Answer: This is a documented phenomenon resulting from a known feedback loop within the PI3K/Akt/mTOR signaling pathway.[1][2][3] ROC-325 is a potent autophagy inhibitor that disrupts lysosomal function.[4][5][6][7][8] While its primary mechanism is not direct mTORC1 inhibition, its downstream effects can impact this pathway. In many cancer cells, mTORC1 exerts a negative feedback signal on upstream components of the PI3K pathway, often through the phosphorylation and inhibition of Insulin Receptor Substrate 1 (IRS-1) by S6 Kinase (S6K), a downstream effector of mTORC1.[1][2][3]
When mTORC1 signaling is attenuated, this negative feedback is relieved. This can lead to increased signaling through the PI3K pathway, resulting in the compensatory phosphorylation and activation of Akt by mTORC2.[1][2] This feedback activation of Akt can promote cell survival and may counteract the anti-proliferative effects of mTORC1 inhibition, potentially leading to drug resistance.[1][9]
Signaling Pathway Diagram
Caption: Compensatory Akt activation upon mTORC1 inhibition.
Troubleshooting Workflow
If you observe increased Akt phosphorylation, follow this workflow to investigate and mitigate the feedback loop.
Caption: Troubleshooting workflow for increased Akt phosphorylation.
Quantitative Data Summary
The following table summarizes expected results from a combination treatment of ROC-325 and a PI3K inhibitor (PI3Ki).
| Treatment Group | p-Akt (S473) Level (Relative to Control) | Cell Viability (% of Control) | Apoptosis (% of Cells) |
| Vehicle Control | 1.0 | 100% | 5% |
| ROC-325 (10 µM) | 2.5 | 70% | 15% |
| PI3Ki (5 µM) | 0.2 | 60% | 25% |
| ROC-325 + PI3Ki | 0.3 | 30% | 50% |
Experimental Protocols
1. Western Blot for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel, then transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate and quantify using densitometry software. Normalize the phospho-Akt signal to total Akt.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with ROC-325, a PI3K inhibitor, or the combination for 72 hours.[12]
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Issue 2: No Significant Decrease in Cell Viability
Question: We are using ROC-325 on our cell line, but we do not observe the expected decrease in cell viability, even at high concentrations. What could be the reason?
Answer: A lack of response to ROC-325 can be attributed to several factors, primarily related to cellular resistance mechanisms or experimental conditions.
-
Intrinsic Resistance: The cancer cell line you are using may have intrinsic resistance to autophagy inhibition. This could be due to a low reliance on autophagy for survival or the presence of mutations in autophagy-related genes (e.g., ATG5, ATG7) that render the pathway non-essential.[8]
-
Alternative Survival Pathways: Cancer cells can often compensate for the inhibition of one survival pathway by upregulating others. For example, cells might increase their reliance on other metabolic pathways or anti-apoptotic proteins to survive the stress induced by ROC-325.
-
Compound Inactivity: Ensure the ROC-325 compound is active and has not degraded. Proper storage and handling are crucial.
-
Experimental Design: The duration of the treatment may be insufficient to induce cell death. A time-course experiment is recommended to determine the optimal treatment time.
Logical Troubleshooting Flow
Caption: Troubleshooting lack of effect on cell viability.
Quantitative Data for Autophagy Marker Analysis
This table shows hypothetical data from a Western blot analysis for autophagy markers in a sensitive vs. a resistant cell line after 24-hour treatment with 10 µM ROC-325. An increase in the LC3B-II/LC3B-I ratio and p62 accumulation indicates successful autophagy inhibition.[4]
| Cell Line | Treatment | LC3B-II / LC3B-I Ratio (Fold Change) | p62 Level (Fold Change) |
| Sensitive | Vehicle | 1.0 | 1.0 |
| Sensitive | ROC-325 | 4.5 | 3.0 |
| Resistant | Vehicle | 1.0 | 1.0 |
| Resistant | ROC-325 | 1.2 | 1.1 |
Experimental Protocol
Western Blot for Autophagy Markers (LC3B, p62)
-
Sample Preparation: Treat sensitive and resistant cell lines with ROC-325 for 24 hours. Lyse cells as described previously.
-
SDS-PAGE: Use a 15% polyacrylamide gel to resolve LC3B-I and LC3B-II bands effectively.
-
Immunoblotting:
-
Probe membranes with primary antibodies against LC3B (to detect both forms) and p62.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) for loading control.
-
-
Analysis: Quantify the band intensities. A successful autophagy block is indicated by an increase in the lipidated LC3B-II form and an accumulation of p62, a protein that is normally degraded by autophagy.[4][8]
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
cross-validation of ROC-325's anti-tumor activity in different studies
An in-depth guide for researchers and drug development professionals on the preclinical anti-tumor efficacy of the novel autophagy inhibitor, ROC-325.
This guide provides a comprehensive comparison of the anti-tumor activity of ROC-325 across different preclinical studies. ROC-325 is a novel, orally bioavailable small molecule that inhibits lysosomal autophagy, a cellular recycling process that cancer cells often exploit to survive and resist treatment.[1][2] This guide will delve into the quantitative data from various studies, detail the experimental methodologies, and visualize the key mechanisms and workflows.
Comparative Anti-Tumor Efficacy of ROC-325
ROC-325 has demonstrated superior anti-tumor activity compared to the well-known autophagy inhibitor, hydroxychloroquine (HCQ), in a variety of cancer models.[1][3] Preclinical studies have shown that ROC-325 is approximately ten times more potent than HCQ in inhibiting cancer cell growth.[1][4]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of ROC-325 have been determined in a broad panel of human cancer cell lines, showcasing its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | [5] |
| 786-0 | Renal Cell Carcinoma | 2-10 | [6] |
| A549 | Lung Carcinoma | 11 | [5] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [5] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [5] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [5] |
| IGROV-1 | Ovarian Adenocarcinoma | 11 | [5] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [5] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [5] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [5] |
| PC-3 | Prostate Adenocarcinoma | 11 | [5] |
| RL | Non-Hodgkin's Lymphoma | 8.4 | [5] |
| UACC-62 | Melanoma | 6.0 | [5] |
| MV4-11 | Acute Myeloid Leukemia | ~1.0-2.5 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | ~1.0-2.5 | [7] |
| HL-60 | Acute Myeloid Leukemia | ~2.5-5.0 | [7] |
| KG-1 | Acute Myeloid Leukemia | ~5.0-10 | [7] |
Comparison with Hydroxychloroquine (HCQ): In renal cell carcinoma (RCC) cell lines, ROC-325 exhibited IC50 values in the range of 2-10 µM, whereas the IC50 for HCQ was significantly higher at 50-100 µM.[6]
In Vivo Anti-Tumor Activity
Renal Cell Carcinoma (RCC): In a xenograft model using 786-0 RCC cells, oral administration of ROC-325 was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly more effective than a higher dose of HCQ.[1][3] Analysis of tumor samples from these studies confirmed in vivo autophagy inhibition, reduced tumor cell proliferation, and an increase in apoptosis.[1][3]
Acute Myeloid Leukemia (AML): ROC-325 has also demonstrated significant anti-leukemic activity. In a disseminated xenograft model of AML using MV4-11 cells, ROC-325 monotherapy significantly extended the survival of the mice.[7]
Combination Therapy in AML: The anti-tumor effect of ROC-325 is further enhanced when used in combination with other anti-cancer agents. A study investigating the combination of ROC-325 with the hypomethylating agent azacitidine (AZA) in AML models showed a significant improvement in therapeutic efficacy.[4][7] The combination of ROC-325 and AZA led to a greater reduction in the viability of AML cell lines and a significant extension of overall survival in a mouse xenograft model compared to either agent alone.[4][7]
Mechanism of Action: Inhibition of Lysosomal Autophagy
ROC-325's primary mechanism of action is the inhibition of the late stages of autophagy.[6] It disrupts the fusion of autophagosomes with lysosomes and deacidifies lysosomes, leading to the accumulation of autophagosomes and the inhibition of cellular cargo degradation.[1][5] This disruption of autophagy ultimately leads to cancer cell death.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of ROC-325 and 3-MA in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process of self-degradation and recycling, plays a pivotal role in cellular homeostasis and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The pharmacological modulation of autophagy is a critical area of research, with inhibitors like ROC-325 and 3-Methyladenine (3-MA) serving as indispensable tools. This guide provides a comprehensive, data-driven comparison of these two widely used autophagy inhibitors, detailing their mechanisms of action, experimental performance, and the protocols for their evaluation.
Executive Summary
ROC-325 and 3-MA inhibit autophagy through distinct mechanisms, targeting different stages of the pathway. ROC-325 is a potent, late-stage inhibitor that disrupts autophagic flux by deacidifying lysosomes and preventing the fusion of autophagosomes with lysosomes.[1][2][3] In contrast, 3-MA is an early-stage inhibitor that primarily blocks the formation of autophagosomes by inhibiting Class III PI3K.[4] However, 3-MA exhibits a complex, dual role, as it can also inhibit Class I PI3K, which under certain conditions, may paradoxically promote autophagy.[4]
This guide will delve into the specifics of their mechanisms, present available quantitative data for comparison, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for ROC-325 and 3-MA. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Profile of ROC-325 and 3-MA
| Feature | ROC-325 | 3-Methyladenine (3-MA) |
| Primary Mechanism | Late-stage autophagy inhibitor; blocks autophagosome-lysosome fusion by deacidifying lysosomes.[1][3] | Early-stage autophagy inhibitor; blocks autophagosome formation via Class III PI3K inhibition.[4] |
| Stage of Inhibition | Late (Autophagosome-lysosome fusion) | Early (Nucleation and autophagosome formation) |
| Target Specificity | Primarily targets lysosomal function. | Primarily targets Class III PI3K; also inhibits Class I PI3K.[4] |
| Reported Side Effects | Induces apoptosis.[1] | Can promote autophagy under nutrient-rich conditions with prolonged treatment; potential for off-target effects.[4] |
| Oral Bioavailability | Yes.[3] | Not typically used in vivo for systemic administration. |
Table 2: In Vitro Efficacy of ROC-325 (Anticancer Activity)
| Cell Line | IC50 (µM) |
| A498 (Renal) | 4.9 |
| 786-0 (Renal) | Not specified, but effective |
| A549 (Lung) | 11 |
| CFPAC-1 (Pancreatic) | 4.6 |
| COLO-205 (Colon) | 5.4 |
| DLD-1 (Colon) | 7.4 |
| IGROV-1 (Ovarian) | 11 |
| MCF-7 (Breast) | 8.2 |
| MiaPaCa-2 (Pancreatic) | 5.8 |
| NCI-H69 (Lung) | 5.0 |
| PC-3 (Prostate) | 11 |
| RL (Lymphoma) | 8.4 |
| UACC-62 (Melanoma) | 6.0 |
| (Data compiled from MedchemExpress and other sources) |
Table 3: Effective Concentrations of 3-MA for Autophagy Inhibition
| Condition | Effective Concentration | Cell Line/System | Reference |
| Starvation-induced autophagy inhibition | 5 mM | General cell culture | [4] |
| >80% inhibition of starvation-induced autophagy | 6 mM | NRK cells | [5] |
| Autophagy inhibition | 10 mM | A549 and H1299 cells | [6] |
| (Data compiled from various publications; efficacy can be highly cell-type and context-dependent) |
Mechanisms of Action and Signaling Pathways
ROC-325: A Late-Stage Autophagy Inhibitor
ROC-325 acts at the terminal stage of the autophagic pathway. Its primary mechanism involves the deacidification of lysosomes, which is critical for the activity of lysosomal hydrolases responsible for degrading the contents of the autophagosome. By disrupting the acidic environment, ROC-325 effectively blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagy substrate p62.[1][3][7]
Caption: Mechanism of ROC-325 action.
3-Methyladenine (3-MA): An Early-Stage PI3K Inhibitor
3-MA targets the initial stages of autophagy by inhibiting phosphoinositide 3-kinases (PI3Ks). Specifically, it is widely used as an inhibitor of Class III PI3K (Vps34), which is essential for the nucleation of the phagophore, the precursor to the autophagosome.[4] However, 3-MA also exhibits inhibitory activity against Class I PI3K. The Class I PI3K/Akt/mTOR signaling pathway is a major negative regulator of autophagy. Persistent inhibition of this pathway by 3-MA can, under certain conditions (e.g., nutrient-rich media, prolonged treatment), lead to the induction of autophagy, highlighting its dual regulatory role.[4]
Caption: Dual mechanism of 3-MA action.
Experimental Protocols
Detailed methodologies for key experiments to characterize and compare ROC-325 and 3-MA are provided below.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
Objective: To quantify the levels of LC3-II (a marker of autophagosome number) and p62 (an autophagy substrate that is degraded during autophagy) to assess autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of ROC-325, 3-MA, or vehicle control for desired time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., starvation) and a late-stage inhibitor like Bafilomycin A1 or Chloroquine to assess autophagic flux.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (1:1000) and p62 (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and/or LC3-II levels, along with an accumulation of p62, indicates inhibition of autophagic flux.
References
- 1. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ROC-325's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ROC-325, a novel autophagy inhibitor, with other established modulators of this critical cellular pathway. The information presented is supported by experimental data to aid in the independent verification of ROC-325's mechanism of action and to provide a comparative context for its performance.
Executive Summary
ROC-325 is a potent, orally active autophagy inhibitor that disrupts the final stages of the autophagic process.[1] Its mechanism centers on the deacidification of lysosomes, leading to the accumulation of autophagosomes and a blockage of autophagic flux.[1] This activity has demonstrated significant anti-cancer effects in preclinical models, notably in renal cell carcinoma and acute myeloid leukemia.[1][2] Furthermore, ROC-325 has shown therapeutic potential in non-cancer models, such as pulmonary hypertension, by inhibiting autophagy, degrading hypoxia-inducible factors (HIF), and activating eNOS-NO signaling.[3][4]
In direct comparisons, ROC-325 has been reported to be approximately 10-fold more potent than the widely used autophagy inhibitor, hydroxychloroquine (HCQ), in various cancer cell lines.[2] This guide will delve into a detailed comparison of ROC-325 with other key autophagy inhibitors, providing quantitative data and detailed experimental protocols for verification.
Comparative Analysis of Autophagy Inhibitors
The efficacy of autophagy inhibitors can be assessed by their impact on various stages of the autophagy pathway. ROC-325 is classified as a late-stage inhibitor, acting at the lysosomal level. This section compares ROC-325 with other inhibitors, categorized by their point of intervention in the autophagic process.
| Inhibitor | Stage of Inhibition | Mechanism of Action | Reported IC50 (Anticancer Activity) | Key Cellular Effects |
| ROC-325 | Late-Stage | Induces lysosomal deacidification, leading to the accumulation of autophagosomes and disruption of autophagic flux.[1] | 0.7-11 µM across various cancer cell lines.[1][2] | Increased LC3B, p62, and Cathepsin D levels; apoptosis induction.[1][2] |
| Hydroxychloroquine (HCQ) | Late-Stage | A lysosomotropic agent that raises lysosomal pH, inhibiting autophagosome-lysosome fusion and enzymatic degradation.[4] | Generally higher and more variable than ROC-325. | Accumulation of autophagosomes and p62.[4] |
| Bafilomycin A1 | Late-Stage | A specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and blocking autophagosome-lysosome fusion. | Nanomolar range for autophagy inhibition. | Accumulation of LC3-II and autophagosomes. |
| 3-Methyladenine (3-MA) | Early-Stage | Inhibits Class III PI3K (Vps34), which is essential for the initiation and nucleation of autophagosomes. | Micromolar to millimolar range. | Blocks the formation of autophagosomes. |
| SAR405 | Early-Stage | A highly potent and selective inhibitor of the class III PI3K, Vps34. | Nanomolar range for Vps34 inhibition. | Prevents autophagosome formation. |
Experimental Protocols for Mechanism of Action Verification
To facilitate the independent verification of ROC-325's mechanism of action, detailed protocols for key experiments are provided below.
Autophagy Flux Assay (LC3-II and p62/SQSTM1 Western Blot)
This assay is fundamental to determining whether an agent enhances autophagosome formation or blocks their degradation. An accumulation of the lipidated form of LC3 (LC3-II) and the autophagy substrate p62/SQSTM1 is indicative of inhibited autophagic flux.
a. Cell Culture and Treatment:
-
Plate cells (e.g., A498 or 786-0 renal cell carcinoma lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with ROC-325 at various concentrations (e.g., 1, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for autophagy inhibition (e.g., 50 µM Hydroxychloroquine or 100 nM Bafilomycin A1).
-
For a more definitive flux analysis, include a condition where cells are co-treated with ROC-325 and a lysosomal inhibitor like Bafilomycin A1 for the last 4 hours of the incubation period.
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in ROC-325 treated cells compared to the control indicates a blockage of autophagic flux. If co-treatment with Bafilomycin A1 does not further increase LC3-II levels compared to ROC-325 alone, it confirms that ROC-325 is a late-stage autophagy inhibitor.
Lysosomal Acidification Assay
This assay directly measures the effect of ROC-325 on the pH of lysosomes, a key aspect of its proposed mechanism.
a. Cell Culture and Staining:
-
Plate cells in a glass-bottom dish suitable for fluorescence microscopy.
-
Treat the cells with ROC-325 (e.g., 5 µM) for a desired period (e.g., 4-24 hours). Include vehicle control and a known lysosomal deacidifying agent like Bafilomycin A1 as a positive control.
-
In the last 30 minutes of treatment, add a lysosomotropic fluorescent probe that is sensitive to pH changes (e.g., LysoTracker Red DND-99 or LysoSensor Green DND-189) to the culture medium according to the manufacturer's instructions.
b. Imaging:
-
Wash the cells with fresh, pre-warmed media.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
c. Data Analysis:
-
A decrease in the fluorescence intensity of the lysosomotropic probe in ROC-325-treated cells compared to the vehicle control indicates an increase in lysosomal pH (deacidification).
Apoptosis Assay (Caspase-3/7 Activation)
This assay determines if the inhibition of autophagy by ROC-325 leads to programmed cell death.
a. Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with increasing concentrations of ROC-325 for 24-48 hours.
b. Caspase Activity Measurement:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Following the manufacturer's protocol, add the caspase reagent to each well and incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
c. Data Analysis:
-
An increase in the luminescent or fluorescent signal in ROC-325-treated cells is proportional to the amount of activated caspase-3/7, indicating the induction of apoptosis.
Visualizing the Mechanism of Action of ROC-325
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of autophagy and the experimental workflow for its analysis.
Caption: Mechanism of action of ROC-325 and other autophagy inhibitors.
Caption: Experimental workflow for autophagy flux analysis.
References
assessing the specificity of ROC-325 in targeting autophagy pathways
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of autophagy, a fundamental cellular degradation and recycling process, is critical in various fields, including cancer biology, neurodegenerative diseases, and immunology. Pharmacological inhibitors of autophagy are indispensable tools for elucidating the intricate mechanisms of this pathway and for developing novel therapeutic strategies. ROC-325 has emerged as a potent, orally active inhibitor of autophagy, demonstrating significant anti-cancer properties. This guide provides an objective comparison of ROC-325 with other commonly used autophagy inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific experimental needs.
Mechanism of Action: A Tale of Two Stages
Autophagy is a multi-step process that can be broadly divided into initiation, elongation, maturation, and degradation. The specificity of an inhibitor is largely defined by the stage it targets. Here, we compare the mechanisms of ROC-325, Hydroxychloroquine (HCQ), Bafilomycin A1, and SAR405.
Late-Stage Inhibitors: Targeting the Lysosome
ROC-325 and the well-established autophagy inhibitors Hydroxychloroquine (HCQ) and Bafilomycin A1 are classified as late-stage inhibitors. They primarily act by disrupting the final, degradative step of autophagy within the lysosome.
-
ROC-325 functions by deacidifying lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[1] Its mechanism is dependent on the core autophagy proteins ATG5 and ATG7.[2][3]
-
Hydroxychloroquine (HCQ) , a widely used anti-malarial drug, also inhibits autophagy by raising the lysosomal pH, thereby inactivating the acidic hydrolases necessary for the degradation of autophagic cargo.[2][4]
-
Bafilomycin A1 , a macrolide antibiotic, is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[5] This proton pump is essential for maintaining the acidic environment of lysosomes. By inhibiting V-ATPase, Bafilomycin A1 blocks both lysosomal acidification and the fusion of autophagosomes with lysosomes.[5]
Early-Stage Inhibitor: Targeting Autophagosome Formation
In contrast to the late-stage inhibitors, SAR405 targets the initial phase of autophagy.
-
SAR405 is a highly potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[6] Vps34 is a crucial enzyme for the initiation and formation of autophagosomes. By inhibiting Vps34, SAR405 effectively prevents the formation of autophagosomes, thus blocking the autophagic process at its outset.[6]
Figure 1. Schematic of the autophagy pathway and the points of intervention for ROC-325 and other inhibitors.
Quantitative Performance Comparison
The potency of autophagy inhibitors can be compared using various metrics, most commonly the half-maximal inhibitory concentration (IC50). It is crucial to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions.
| Inhibitor | Target | IC50 (Vps34 Kinase Assay) | IC50 (Cellular Autophagy Assay) | IC50 (Anti-proliferative Activity) | Reference(s) |
| ROC-325 | Lysosome | Not Applicable | Not Reported | 4.6 - 11 µM (various cancer cell lines) | [1] |
| Hydroxychloroquine (HCQ) | Lysosome | Not Applicable | Not Reported | 35 - >75 µM (various cancer cell lines) | [7] |
| Bafilomycin A1 | V-ATPase | Not Applicable | Not Reported | Low nM range (cell line dependent) | [8] |
| SAR405 | Vps34 | 1.2 nM | 42 nM (GFP-LC3 puncta formation) | 7.92 µM (HNSCC cell line) | [6][9][10] |
Key Observation: ROC-325 demonstrates approximately 10-fold greater potency in anti-proliferative activity compared to HCQ in a panel of cancer cell lines.[1] While a direct comparison of IC50 values for autophagy inhibition between ROC-325 and the other inhibitors is not available from a single study, the data suggests that SAR405 is highly potent at the enzymatic and cellular level for its specific target.
Experimental Protocols
Accurate assessment of autophagy inhibition requires robust and well-controlled experiments. Below are detailed protocols for two key assays used to measure autophagic flux.
LC3-II Immunoblotting for Autophagic Flux
This method quantifies the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II in the presence of a late-stage inhibitor indicates a blockage of autophagic degradation.
Materials:
-
Cell culture reagents
-
Autophagy inhibitors (ROC-325, HCQ, Bafilomycin A1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the autophagy inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control. For late-stage inhibitors, a co-treatment with an autophagy inducer (e.g., starvation or rapamycin) can be performed to assess the block in flux.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is calculated to assess the level of autophagosome accumulation.
-
Figure 2. Experimental workflow for LC3-II immunoblotting.
Tandem Fluorescent mCherry-GFP-LC3 Assay
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow) in the neutral pH of autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta (autolysosomes).
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 plasmid
-
Cell culture reagents
-
Autophagy inhibitors
-
Fluorescence microscope with appropriate filter sets for GFP and mCherry
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Plate cells stably expressing mCherry-GFP-LC3 in glass-bottom dishes or on coverslips. Allow them to adhere overnight. Treat cells with the autophagy inhibitors for the desired time.
-
Live-Cell Imaging or Fixation:
-
Live-cell imaging: Image the cells directly using a fluorescence microscope.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
-
Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.
-
Image Analysis:
-
Quantify the number of yellow (mCherry+GFP+, autophagosomes) and red (mCherry+GFP-, autolysosomes) puncta per cell.
-
An accumulation of yellow puncta upon treatment with a late-stage inhibitor like ROC-325 indicates a block in autophagosome-lysosome fusion.
-
A decrease in both yellow and red puncta with an early-stage inhibitor like SAR405 suggests a block in autophagosome formation.
-
Figure 3. Workflow for the tandem fluorescent mCherry-GFP-LC3 assay.
Conclusion
ROC-325 is a potent late-stage autophagy inhibitor that offers a significant potency advantage over the widely used compound hydroxychloroquine. Its mechanism of action, centered on lysosomal deacidification, places it in the same functional class as Bafilomycin A1. In contrast, SAR405 provides a tool to investigate the early stages of autophagy through its specific inhibition of Vps34. The choice of inhibitor should be guided by the specific research question and the desired point of intervention in the autophagy pathway. The experimental protocols provided in this guide offer a starting point for the rigorous assessment of these and other autophagy modulators. As the field of autophagy research continues to expand, the development and characterization of specific and potent inhibitors like ROC-325 will be instrumental in advancing our understanding of this critical cellular process and its role in health and disease.
References
- 1. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Secretory autophagy in cancer-associated fibroblasts promotes head and neck cancer progression and offers a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ROC-325 with Novel Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of autophagy research, the development of potent and specific inhibitors is paramount for both elucidating fundamental cellular processes and advancing novel therapeutic strategies. This guide provides a comprehensive, data-driven comparison of ROC-325, a promising new autophagy inhibitor, with other novel agents: Lys05, SAR405, and Mefloquine. We present a detailed analysis of their mechanisms of action, comparative efficacy, and the experimental protocols utilized for their characterization.
Introduction to Autophagy Inhibition
Autophagy is a fundamental cellular recycling process that is implicated in a variety of physiological and pathological states, including cancer and neurodegenerative diseases. The therapeutic potential of modulating autophagy has led to the development of numerous inhibitory compounds. Early efforts relied on repurposing drugs such as hydroxychloroquine (HCQ), a lysosomotropic agent that raises lysosomal pH, thereby inhibiting the final degradation step of autophagy. However, the modest potency and off-target effects of HCQ have spurred the development of a new generation of more specific and potent autophagy inhibitors.
This guide focuses on ROC-325, a novel and potent autophagy inhibitor, and compares its performance with three other notable inhibitors: Lys05, a dimeric chloroquine analog; SAR405, a selective Vps34 kinase inhibitor; and Mefloquine, another antimalarial drug with autophagy-inhibiting properties.
Mechanism of Action Overview
The inhibitors discussed herein target different stages of the autophagy pathway, providing distinct advantages and research applications.
-
Lysosomotropic Agents (Late-Stage Inhibition): ROC-325, Lys05, and Mefloquine all act as lysosomotropic agents. They are weak bases that accumulate in the acidic environment of the lysosome, leading to a neutralization of lysosomal pH. This inhibits the activity of acid-dependent lysosomal hydrolases, thus blocking the degradation of autophagic cargo and leading to the accumulation of autophagosomes. ROC-325 is a dimeric small molecule containing core motifs of hydroxychloroquine and lucanthone.[1][2] Lys05 is a dimeric form of chloroquine.[3]
-
Vps34 Inhibition (Early-Stage Inhibition): SAR405 represents a different class of autophagy inhibitor. It is a highly potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[4][5][6] Vps34 is essential for the initiation of autophagy through the production of phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of the autophagosome. By inhibiting Vps34, SAR405 blocks autophagy at a very early stage.
Head-to-Head Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for ROC-325 and the selected novel autophagy inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in the cell lines and experimental conditions used in different studies.
Table 1: Comparison of In Vitro Efficacy (Cell Viability IC50)
| Inhibitor | Cell Line(s) | IC50 (µM) | Reference(s) |
| ROC-325 | A498 (Renal) | 4.9 | [7][8] |
| A549 (Lung) | 11 | [7] | |
| CFPAC-1 (Pancreatic) | 4.6 | [7] | |
| COLO-205 (Colon) | 5.4 | [7] | |
| DLD-1 (Colon) | 7.4 | [7] | |
| IGROV-1 (Ovarian) | 11 | [7] | |
| MCF-7 (Breast) | 8.2 | [7] | |
| MiaPaCa-2 (Pancreatic) | 5.8 | [7] | |
| NCI-H69 (Lung) | 5.0 | [7] | |
| PC-3 (Prostate) | 11 | [7] | |
| RL (Lymphoma) | 8.4 | [7] | |
| UACC-62 (Melanoma) | 6.0 | [7] | |
| Lys05 | Multiple human cancer cell lines | 3- to 10-fold lower than Chloroquine | [9] |
| SAR405 | H28 (Mesothelioma) | 11.5 | [10] |
| H2452 (Mesothelioma) | 16.7 | [10] | |
| 211H (Mesothelioma) | 14.9 | [10] | |
| Mefloquine | PC3 (Prostate) | ~10 | [11] |
| DU145 (Prostate) | ~10 | [11] |
Table 2: Comparison of Autophagy Inhibition
| Inhibitor | Assay | IC50 | Reference(s) |
| ROC-325 | Not explicitly stated in terms of IC50 for autophagy inhibition, but potent inhibition demonstrated at low µM concentrations. | - | [1][12] |
| Lys05 | Stated to be a 10-fold more potent autophagy inhibitor than HCQ. | - | [13] |
| SAR405 | Vps34 enzymatic assay | 1.2 nM (IC50), 1.5 nM (Kd) | [4][5] |
| Autophagosome formation (starvation-induced) | 419 nM | [4] | |
| Autophagosome formation (mTOR inhibition-induced) | 42 nM | [4][6] | |
| Mefloquine | Induces autophagosome formation and LC3-I to LC3-II conversion. | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for key assays used to characterize autophagy inhibitors.
References
- 1. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR405 | Autophagy | PI3K | TargetMol [targetmol.com]
- 6. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Suppression of autophagy exacerbates Mefloquine-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of ROC-325 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel autophagy inhibitor, ROC-325, with other alternatives, supported by experimental data from preclinical studies. ROC-325, a dimeric small molecule derived from hydroxychloroquine (HCQ) and lucanthone, has demonstrated significant therapeutic potential in various disease models by potently inhibiting lysosomal autophagy.[1][2][3] This document summarizes its mechanism of action, compares its efficacy against relevant compounds, and provides detailed experimental protocols for key studies.
Mechanism of Action: Disrupting Autophagic Flux
ROC-325 functions as a lysosomal autophagy inhibitor.[1][4] Its primary mechanism involves disrupting the final stages of the autophagy process, where autophagosomes fuse with lysosomes to degrade their cargo. Specifically, ROC-325 induces the deacidification of lysosomes, which is critical for the enzymatic activity of lysosomal proteases.[2][5][6] This leads to the accumulation of autophagosomes with undegraded content and a disruption of the autophagic flux.[2][4][6] A key indicator of this disruption is the increased expression of proteins like LC3B-II and the stabilization of p62, which is normally degraded by autophagy.[2][5][7] By inhibiting this critical cellular recycling process, ROC-325 can lead to apoptosis in cancer cells and exhibits therapeutic effects in other autophagy-dependent diseases.[4][5][6]
Comparative Efficacy of ROC-325
Preclinical studies have consistently shown that ROC-325 is significantly more potent than hydroxychloroquine (HCQ), a first-generation autophagy inhibitor.[3][5][6][8] ROC-325 has also demonstrated synergistic effects when combined with other therapeutic agents, such as azacitidine in acute myeloid leukemia (AML) models.[2][3]
Table 1: In Vitro Anticancer Activity of ROC-325 vs. Hydroxychloroquine (HCQ)
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) | Fold Difference | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | >50 | >10 | [4][6] |
| 786-O | Renal Cell Carcinoma | 5.8 | >50 | >8.6 | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~1.0 | ~10.0 | ~10 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | ~2.0 | Not Reported | - | [2] |
| HL-60 | Acute Myeloid Leukemia | ~2.2 | Not Reported | - | [5] |
| KG-1 | Acute Myeloid Leukemia | ~2.1 | Not Reported | - | [2] |
Table 2: In Vivo Efficacy of ROC-325 in Preclinical Models
| Disease Model | Animal Model | Treatment Groups | Key Outcomes | Reference |
| Pulmonary Hypertension | Monocrotaline-induced PH in rats | Vehicle, ROC-325 | ROC-325 attenuated pulmonary vascular remodeling, improved hemodynamic parameters, and induced pulmonary vasodilation. | [1] |
| Acute Myeloid Leukemia | Disseminated MV4-11 human AML xenografts in mice | Vehicle, ROC-325 (50 mg/kg), Azacitidine (5 mg/kg), ROC-325 + Azacitidine | Combination therapy significantly extended overall survival compared to single agents. | [2][5] |
| Renal Cell Carcinoma | 786-O human RCC xenografts in mice | Vehicle, ROC-325 (oral), HCQ (oral) | ROC-325 was well-tolerated and more effective at inhibiting tumor progression than HCQ. | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of ROC-325.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cell lines (e.g., A498, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ROC-325 or the comparator drug (e.g., HCQ) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the levels of key autophagy-related proteins.
-
Protein Extraction: Treat cells with ROC-325 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of ROC-325 in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 786-O) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ROC-325, HCQ). Administer the compounds orally according to the specified dosage and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for autophagy and apoptosis markers).
Conclusion
The preclinical data strongly support the therapeutic potential of ROC-325 as a novel and potent autophagy inhibitor. Its superior efficacy compared to hydroxychloroquine in various cancer models, and its promising effects in non-cancer indications like pulmonary hypertension, highlight its potential for clinical development.[1][3][6] The synergistic activity of ROC-325 with existing therapies further broadens its potential clinical applications.[2][3] Further investigation, including formal clinical trials, is warranted to fully elucidate the safety and efficacy of ROC-325 in human patients.[3][8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C 325: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of chemical substances is critical in a laboratory setting. This guide offers procedural steps for the disposal of "C 325," however, it is important to note that "this compound" is an ambiguous term used to identify several different chemical products.
Initial research has revealed multiple substances identified as "this compound," each with distinct chemical properties and disposal requirements. These include:
-
Poly 325 'C' : A grit material.
-
CS-325 : A closed-loop heating/cooling system corrosion inhibitor containing sodium molybdate.[1]
-
Superior No. 325 : A highly flammable liquid and vapor containing Isopropanol and Carboxylic acid.[2]
-
SC-325 Polycarbonate Cement : A polycarbonate cement.[3]
-
A325 Type 3C : A type of weathering steel bolt.[4]
-
Smooth-Cast™ 325 : A polyurethane elastomer.
To ensure the safety of laboratory personnel and compliance with environmental regulations, it is imperative to correctly identify the specific "this compound" substance before proceeding with disposal. The Safety Data Sheet (SDS) for the specific product is the primary source of information for safe handling and disposal procedures.
General Disposal Workflow
The following diagram outlines a general workflow for chemical waste disposal. This is a conceptual guide and must be adapted to the specific requirements outlined in the product's SDS.
Caption: General workflow for chemical waste disposal.
Quantitative Data Summary
Due to the ambiguity of "this compound," a consolidated table of quantitative data is not feasible. The physical and chemical properties, such as pH, boiling point, and flash point, vary significantly between the different products. For instance, "Superior No. 325" is highly flammable with a flash point of 12°C, while "CS-325" is non-flammable.[1][2] It is crucial to refer to the specific SDS for accurate quantitative data.
| Product Name | Key Component(s) | Key Hazards |
| Poly 325 'C' | Aluminum oxide | Moderate hazard, potential for lung changes with long-term dust exposure.[5] |
| CS-325 | Sodium molybdate | Eye irritant, may be toxic if ingested in large quantities.[1] |
| Superior No. 325 | Isopropanol, Carboxylic acid | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.[2] |
| SC-325 | Dichloromethane | Vapors may form explosive mixtures with air.[3] |
Experimental Protocols
Detailed experimental protocols for the disposal of a specific "this compound" product would be derived from Section 13 of its Safety Data Sheet ("Disposal considerations"). This section provides guidance on proper disposal methods and compliance with local, state, and federal regulations.
Recommendations for Safe Disposal
-
Positive Identification: Before initiating any disposal procedures, positively identify the specific "this compound" product in your possession. Check the container label, manufacturer information, and any accompanying documentation.
-
Safety Data Sheet (SDS) Review: Once identified, obtain and thoroughly review the corresponding SDS. Pay close attention to Sections 2 (Hazard Identification), 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).
-
Personal Protective Equipment (PPE): The SDS will specify the required PPE. This may include safety glasses or goggles, chemical-resistant gloves, and a lab coat. For volatile or dusty materials, respiratory protection may be necessary.[1][2][3][5]
-
Waste Segregation: Follow the guidance in the SDS for segregating the waste. Incompatible chemicals must be kept separate to prevent dangerous reactions.
-
Containerization: Use a waste container that is compatible with the chemical properties of the "this compound" product. The container must be in good condition, properly sealed, and clearly labeled with the contents and associated hazards.
-
Disposal Vendor: Chemical waste must be disposed of through a licensed and approved hazardous waste vendor. Do not dispose of chemicals down the drain or in regular trash unless explicitly permitted by the SDS and local regulations.
By adhering to these procedures and prioritizing the information contained within the product-specific Safety Data Sheet, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of any substance labeled "this compound."
References
Summary of Personal Protective Equipment (PPE) for Various "C 325" Products
It appears that "C 325" is not a universally recognized, unique chemical identifier. Safety Data Sheets (SDS) reveal several distinct products marketed under names containing "this compound," each with different chemical compositions and associated hazards. These products range from cleaning solutions and biocides to flooring adhesives.
To ensure your safety, it is imperative to identify the specific product you are working with. The manufacturer and product name, as stated on the container's label and the corresponding SDS, are crucial for determining the correct handling procedures.
Below is a summary of the different substances identified as "this compound" in various Safety Data Sheets, highlighting the differences in their recommended personal protective equipment (PPE).
| Product Name | Manufacturer | Recommended PPE | Key Hazards |
| CS-325 | Not specified | Splash shield, safety glasses, chemical-resistant coveralls, gloves, and boots.[1] | Skin and eye irritation.[1] |
| CYMAL-5, ANAGRADE (C325) | Anatrace Products, LLC | Lab coat, safety glasses, gloves, and a NIOSH-approved respirator.[2] | Potential for skin and eye irritation; inhalation of dust may cause irritation.[2] |
| Poly 325 'C' | Desert Polymer Flooring | Protective clothing, safety glasses.[3] | May cause transient eye discomfort.[3] |
| BELLACIDE 325 | Not specified | Protective gloves (Neoprene, nitrile, polyethylene, or PVC), and approved safety goggles.[4] | Potential for skin and eye contact.[4] |
| LIQUID HD-325 | Ecolab Inc. | Protective gloves, protective clothing, eye protection, and face protection.[5] | Causes severe skin burns and eye damage.[5] |
| LATICRETE® 325 High Flex Ag SILVER Floor And Wall Tile Adhesive | MYK LATICRETE INDIA PVT. LTD. | Appropriate clothing to prevent skin contact, barrier creams, and a NIOSH-approved dust mask.[6] | Skin and eye contact.[6] |
General Safety and Disposal Procedures
While the specific protocols depend on the exact "this compound" product, some general safety principles apply. The following workflows provide a general overview of handling and disposal.
Personal Protective Equipment (PPE) Workflow
Caption: A workflow for selecting and using Personal Protective Equipment (PPE) when handling a "this compound" product.
Disposal Plan for "this compound" Products
Disposal methods for "this compound" products vary significantly. For instance:
-
CS-325 should be used up if possible or stored in sealed plastic containers for disposal at a licensed waste facility. Empty containers should be triple-rinsed with water before recycling or disposal.[1]
-
For BELLACIDE 325 , spills should be absorbed in vermiculite, dry sand, or earth and placed into labeled containers for disposal in a licensed waste facility.[4]
-
For LATICRETE® 325 , disposal should comply with local, state, and federal regulations.[6]
The following diagram illustrates a general decision-making process for the disposal of a "this compound" product.
Caption: A step-by-step plan for the safe disposal of a "this compound" chemical product.
It is critical to obtain the Safety Data Sheet for the specific "this compound" product you are using to ensure you are following the correct safety procedures. If you are unable to locate the SDS, contact the manufacturer directly. Do not proceed with handling the substance until you have clear and accurate safety information.
References
- 1. employees.delta.edu [employees.delta.edu]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. desertpolymerflooring.com [desertpolymerflooring.com]
- 4. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]
- 5. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 6. media.myklaticrete.com [media.myklaticrete.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
